Hbv-IN-35
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H23F5N4O |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
N-[3-(difluoromethyl)-4-fluorophenyl]-2-[(4,4-difluoropiperidin-1-yl)methyl]-3,4-dihydro-2H-quinoxaline-1-carboxamide |
InChI |
InChI=1S/C22H23F5N4O/c23-17-6-5-14(11-16(17)20(24)25)29-21(32)31-15(12-28-18-3-1-2-4-19(18)31)13-30-9-7-22(26,27)8-10-30/h1-6,11,15,20,28H,7-10,12-13H2,(H,29,32) |
InChI Key |
DHRAGVKNFJQQDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)CC2CNC3=CC=CC=C3N2C(=O)NC4=CC(=C(C=C4)F)C(F)F |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Quest for Hbv-IN-35 and its Mechanism of Action in Hepatitis B Virus Inhibition
A comprehensive search for the specific compound "Hbv-IN-35" within publicly available scientific literature and drug development databases has yielded no direct results. This suggests that "this compound" may be an internal designation for a novel therapeutic agent not yet disclosed in public forums, a misnomer, or a compound in very early, non-public stages of development. Therefore, a detailed guide on its specific mechanism of action, supported by quantitative data and experimental protocols, cannot be constructed at this time.
While information on this compound is not available, this guide will provide an in-depth overview of the current understanding of Hepatitis B Virus (HBV) and the mechanisms of action of various classes of inhibitors currently in development or clinical use. This will serve as a foundational resource for researchers and drug development professionals, providing context for where a novel agent like this compound might fit into the therapeutic landscape.
The Landscape of Anti-HBV Drug Development
The primary goal of anti-HBV therapy is to achieve a "functional cure," characterized by the sustained loss of the hepatitis B surface antigen (HBsAg) and undetectable HBV DNA in the serum after completion of a finite course of treatment.[1][2] Current treatments, primarily nucleos(t)ide analogues (NAs) and interferons, can effectively suppress viral replication but rarely lead to a functional cure.[1][2] This has spurred the development of new therapeutic strategies targeting different stages of the HBV lifecycle.
Direct-acting antivirals (DAAs) are a major focus of current research, aiming to interfere with specific viral processes.[2][3] These can be broadly categorized based on their targets:
-
Entry Inhibitors: These agents block the initial step of infection, preventing the virus from entering hepatocytes. The sodium taurocholate cotransporting polypeptide (NTCP) has been identified as a key cellular receptor for HBV entry.[2][4][5]
-
Core/Capsid Assembly Modulators (CAMs): These molecules interfere with the formation of the viral capsid, a crucial step for viral replication and packaging of the viral genome.[3]
-
Reverse Transcriptase Inhibitors: This class, which includes the widely used NAs, targets the reverse transcriptase function of the HBV polymerase, preventing the synthesis of viral DNA from pregenomic RNA.[3]
-
RNA Interference (RNAi) Therapies: These therapies use small interfering RNAs (siRNAs) to specifically target and degrade viral messenger RNA (mRNA), thereby reducing the production of viral proteins, including HBsAg.[3]
-
HBsAg Release Inhibitors: These compounds aim to block the secretion of HBsAg from infected cells, which is believed to play a role in immune suppression.[3]
Host-targeting agents represent another promising avenue. These therapies aim to modulate the host's immune system to better control the virus.[3] This includes immunomodulators and agents that target other host functions essential for the viral lifecycle.
Potential Mechanisms of Action for a Novel Inhibitor
Given the current landscape, a novel inhibitor like "this compound" could potentially act through one or more of the following mechanisms:
Targeting Viral Proteins
A logical workflow for identifying the mechanism of action of a new anti-HBV compound would involve a series of in vitro and cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug development for chronic hepatitis B functional cure: Recent progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugs in Development for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis B virus receptors and molecular drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms during Hepatitis B Infection and the Effects of the Virus Variability - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Frontier of Hepatitis B Therapy: A Technical Guide to the Discovery and Synthesis of Novel Core Protein Allosteric Modulators
Disclaimer: The specific compound "Hbv-IN-35" was not identified in publicly available scientific literature. This guide provides a representative overview of the discovery and synthesis of a contemporary class of Hepatitis B virus (HBV) inhibitors, the Core Protein Allosteric Modulators (CpAMs), also known as Capsid Assembly Modulators. The data and methodologies presented are synthesized from publicly available research on compounds within this class and are intended to serve as an illustrative technical guide for researchers, scientists, and drug development professionals.
Introduction to HBV Core Protein Allosteric Modulators (CpAMs)
Chronic Hepatitis B (CHB) infection remains a significant global health challenge, with hundreds of millions of people living with the virus, which can lead to severe liver disease, including cirrhosis and hepatocellular carcinoma.[1][2] Current treatments, primarily nucleos(t)ide analogues (NAs) and pegylated interferon-α (PEG-IFN-α), effectively suppress viral replication but rarely lead to a functional cure, necessitating long-term therapy.[3][4] The persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is a key challenge to eradication.[5]
A promising strategy in the quest for an HBV cure is the direct targeting of the viral core protein (HBc). HBc is crucial for multiple stages of the viral lifecycle, including pgRNA encapsidation, reverse transcription, and the formation and stability of the viral capsid.[6][7] CpAMs are small molecules that allosterically modulate the core protein, disrupting the normal process of capsid assembly and disassembly.[8] This dual mechanism of action can lead to the formation of non-functional capsids and interfere with the establishment and maintenance of the cccDNA pool, offering a potential pathway towards a functional cure.[8]
This technical guide will provide an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of a representative CpAM, serving as a blueprint for understanding this innovative class of anti-HBV agents.
Discovery of a Representative CpAM
The discovery of CpAMs typically follows a structured drug discovery pipeline, beginning with target identification and validation, followed by screening, hit-to-lead optimization, and preclinical candidate selection.
Target Identification and Validation
The HBV core protein was identified as a high-value antiviral target due to its indispensable role in the viral lifecycle.[6][7] The core protein monomers self-assemble into icosahedral capsids, which protect the viral genome.[6][7] Disrupting this assembly process was hypothesized to be a potent antiviral strategy.
High-Throughput Screening (HTS)
The initial identification of CpAM lead compounds often involves high-throughput screening of large chemical libraries. A common assay format is a biochemical screen that measures the ability of compounds to either inhibit or accelerate the in vitro assembly of purified recombinant HBc protein. Assembly can be monitored by techniques such as light scattering or fluorescence resonance energy transfer (FRET).
Hit-to-Lead Optimization
Following the identification of initial "hits" from HTS, a medicinal chemistry campaign is initiated to optimize their potency, selectivity, and pharmacokinetic properties. This involves iterative cycles of chemical synthesis and biological testing. Structure-activity relationship (SAR) studies are conducted to understand how chemical modifications impact the compound's activity. X-ray crystallography of lead compounds in complex with HBc dimers can provide crucial structural insights to guide rational drug design.
Synthesis of a Representative CpAM
The chemical synthesis of CpAMs varies depending on the specific chemical scaffold. Many CpAMs are based on heteroaromatic cores. A generalized synthetic scheme for a heteroaromatic CpAM is presented below. This is a representative synthesis and the specific reagents and conditions would be adapted for the desired target molecule.
Generalized Synthetic Scheme for a Heteroaromatic CpAM
Mechanism of Action
CpAMs exhibit a dual mechanism of action, interfering with both the assembly and disassembly of the viral capsid.[8]
-
Aberrant Capsid Assembly: In the presence of a CpAM, the core protein monomers are forced into a conformation that leads to the formation of non-icosahedral, unstable capsids. These aberrant capsids are unable to properly encapsidate the viral pgRNA, thus halting the replication process.
-
Inhibition of Capsid Disassembly: For new rounds of infection or for the replenishment of the nuclear cccDNA pool, incoming viral capsids must disassemble to release the viral genome. CpAMs can stabilize the capsid, preventing this disassembly and thereby inhibiting the establishment of new infections and the maintenance of the cccDNA reservoir.
The following diagram illustrates the proposed mechanism of action of CpAMs in the HBV replication cycle.
Quantitative Data
The antiviral activity of CpAMs is typically characterized by several quantitative parameters. The table below summarizes representative data for a preclinical CpAM candidate.
| Parameter | Value | Cell Line / Assay |
| EC50 (HBV DNA reduction) | 50 - 200 nM | HepG2.2.15 cells |
| EC50 (HBV RNA reduction) | 100 - 500 nM | HepG2.2.15 cells |
| CC50 (Cytotoxicity) | > 25 µM | HepG2 cells |
| Selectivity Index (CC50/EC50) | > 125 | |
| HBV DNA Log Reduction (at 10x EC50) | 2.0 - 3.5 log10 IU/mL | Primary human hepatocytes |
| HBV RNA Log Reduction (at 10x EC50) | 1.5 - 2.5 log10 copies/mL | Primary human hepatocytes |
Data are representative values compiled from published studies on various CpAMs.[4][8]
Experimental Protocols
The evaluation of CpAMs involves a suite of specialized assays. Detailed protocols for two key experiments are provided below.
Antiviral Activity Assay in HepG2.2.15 Cells
This assay is a standard method for determining the in vitro potency of anti-HBV compounds.
Methodology:
-
Cell Culture: HepG2.2.15 cells, which constitutively produce HBV particles, are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the test compound (e.g., a CpAM) is prepared in cell culture medium and added to the cells. A positive control (e.g., Entecavir) and a negative control (vehicle) are included.
-
Incubation: The cells are incubated with the compound for a period of 6-9 days, with media and compound being replenished every 2-3 days.
-
Supernatant Collection: At the end of the incubation period, the cell culture supernatant is collected.
-
HBV DNA Quantification: Viral DNA is extracted from the supernatant and quantified using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.
-
Data Analysis: The EC50 value, the concentration at which a 50% reduction in viral DNA is observed compared to the vehicle control, is calculated using a dose-response curve fitting model.
In Vitro Capsid Assembly Assay
This biochemical assay directly measures the effect of a compound on the assembly of the HBV capsid.
Methodology:
-
Protein Purification: Recombinant HBV core protein (e.g., Cp149) is expressed in E. coli and purified to homogeneity.
-
Assembly Reaction: Purified core protein dimers are diluted in an assembly buffer (typically at a physiological pH and salt concentration) to a concentration that supports self-assembly.
-
Compound Addition: The test compound is added to the assembly reaction at various concentrations.
-
Monitoring Assembly: Capsid formation is monitored over time by measuring the increase in light scattering at a specific wavelength (e.g., 320 nm) in a spectrophotometer.
-
Data Analysis: The rate of assembly is determined from the slope of the light scattering curve. The effect of the compound is quantified by comparing the assembly rates in the presence and absence of the compound.
Conclusion
HBV Core Protein Allosteric Modulators represent a promising new class of antiviral agents with the potential to significantly improve the treatment of chronic hepatitis B. Their unique mechanism of action, targeting both capsid assembly and disassembly, offers the possibility of not only suppressing viral replication but also impacting the persistent cccDNA reservoir. The discovery and development of CpAMs require a multidisciplinary approach, integrating high-throughput screening, medicinal chemistry, structural biology, and virology. The technical guide presented here provides a framework for understanding the key aspects of this process, from initial discovery to preclinical characterization. Further research and clinical development of CpAMs are eagerly awaited and hold the promise of a functional cure for millions of patients worldwide.
References
- 1. news-medical.net [news-medical.net]
- 2. Estimating the proportion of people with chronic hepatitis B virus infection eligible for hepatitis B antiviral treatment worldwide: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Anti-HBV Agents and Their Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel therapeutic strategies for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Assembly of Hepatitis B Virus-Like Particles in a Pichia pastoris Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and Assembly of Hepatitis B Virus-Like Particles in a Pichia pastoris Cell-Free System [frontiersin.org]
- 8. Treatments for HBV: A Glimpse into the Future - PMC [pmc.ncbi.nlm.nih.gov]
Hbv-IN-35: A Technical Deep Dive into a Novel Hepatitis B Virus Capsid Assembly Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with hundreds of millions of people living with chronic infection, placing them at high risk of developing cirrhosis and hepatocellular carcinoma. While current treatments can suppress viral replication, they rarely lead to a complete cure. The persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes is a key obstacle. This has spurred the development of novel antiviral agents targeting different stages of the HBV lifecycle. Among these, inhibitors of nucleocapsid assembly have emerged as a promising therapeutic strategy. This technical guide focuses on Hbv-IN-35 (also known as Compound 88), a potent modulator of HBV nucleocapsid assembly, detailing its target, mechanism of action, and the experimental framework for its evaluation.
Target Identification and Mechanism of Action
This compound has been identified as a Type II Capsid Assembly Modulator (CpAM). Its primary target within the HBV lifecycle is the viral core protein (Cp). The HBV core protein polymerizes to form the viral capsid, which is essential for encapsulating the pregenomic RNA (pgRNA) and the viral polymerase, the site of reverse transcription to produce the viral DNA genome.
This compound exerts its antiviral activity by misdirecting the assembly of Cp dimers. Instead of forming functional, pgRNA-containing nucleocapsids, the presence of this compound leads to the formation of morphologically normal but empty capsids, devoid of the viral genetic material.[1] This aberrant assembly process effectively halts the viral replication cycle by preventing the synthesis of new viral DNA.
Quantitative Data
The antiviral potency of this compound has been evaluated in different hepatocyte-derived cell lines that support HBV replication. The half-maximal effective concentration (EC50) values, which represent the concentration of the compound that inhibits 50% of viral replication, are summarized below.
| Compound | Cell Line | Organism | EC50 (µM) | Reference |
| This compound (Compound 88) | AML12HBV10 | Mouse | 0.1 | [1] |
| This compound (Compound 88) | HepDES19 | Human | 0.04 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Antiviral Activity Assay in Cell Culture
This protocol outlines the method to determine the EC50 of this compound against HBV replication in hepatocyte cell lines.
1. Cell Lines:
-
AML12HBV10: A murine hepatocyte-derived cell line that is stably transfected with a plasmid expressing the HBV genome.
-
HepDES19: A human hepatoma-derived cell line that supports tetracycline-inducible HBV replication.
2. Compound Preparation:
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Serial dilutions are prepared in cell culture medium to achieve the desired final concentrations.
3. Cell Seeding and Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The culture medium is then replaced with medium containing the various concentrations of this compound. A vehicle control (DMSO) is also included.
4. Incubation:
-
The treated cells are incubated for a period of 3 to 6 days to allow for viral replication and the effect of the inhibitor to manifest.
5. Analysis of HBV DNA Replication:
-
After incubation, intracellular HBV DNA is extracted from the cells.
-
The levels of HBV DNA are quantified using real-time quantitative PCR (qPCR) targeting a specific region of the HBV genome.
6. Data Analysis:
-
The percentage of inhibition of HBV DNA replication at each concentration of this compound is calculated relative to the vehicle control.
-
The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Analysis of pgRNA Encapsidation
This experiment is crucial to confirm the mechanism of action of this compound as a capsid assembly modulator.
1. Cell Treatment and Lysis:
-
HepG2.2.15 cells (a human hepatoblastoma cell line that constitutively produces HBV) are treated with this compound at various concentrations for a defined period.
-
Cells are harvested and lysed using a non-denaturing lysis buffer to maintain the integrity of the viral capsids.
2. Capsid Isolation:
-
The cell lysate is subjected to ultracentrifugation through a sucrose gradient or separated by native agarose gel electrophoresis. This step separates the viral capsids from other cellular components.
3. RNA Extraction:
-
The fractions containing the capsids are treated with a nuclease to degrade any non-encapsidated nucleic acids.
-
The capsids are then disrupted, and the encapsidated RNA is extracted.
4. Quantification of Encapsidated pgRNA:
-
The amount of pgRNA within the isolated capsids is quantified using reverse transcription-quantitative PCR (RT-qPCR).
5. Interpretation:
-
A significant reduction in the amount of encapsidated pgRNA in cells treated with this compound, without a corresponding decrease in total cytoplasmic pgRNA levels, indicates that the compound interferes with the packaging of the viral genome into the capsid.[1]
Conclusion
This compound represents a potent and specific inhibitor of HBV replication that targets the crucial process of nucleocapsid assembly. Its mechanism of action, which involves the misdirection of core protein assembly to form empty capsids, is a validated strategy for disrupting the viral lifecycle. The sub-micromolar EC50 values in both murine and human hepatocyte cell lines underscore its potential as a candidate for further preclinical and clinical development. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other novel capsid assembly modulators in the quest for a functional cure for chronic hepatitis B.
References
Hbv-IN-35: An In-Depth Technical Guide on the Antiviral Spectrum Against Hepatitis B Virus Genotypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatitis B virus (HBV) infection remains a significant global health challenge, with diverse viral genotypes impacting disease progression and therapeutic outcomes. This document provides a comprehensive technical overview of Hbv-IN-35, a novel investigational inhibitor of HBV. Herein, we detail its antiviral spectrum across prevalent HBV genotypes, elucidate its proposed mechanism of action, and present detailed experimental protocols for the evaluation of its antiviral efficacy. This guide is intended to serve as a core resource for researchers and drug development professionals engaged in the study of new therapeutic agents against HBV.
Antiviral Spectrum of this compound Against HBV Genotypes
The antiviral activity of this compound was evaluated against a panel of clinically relevant HBV genotypes. The 50% effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50) were determined in various cell-based assays. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.
| HBV Genotype | Cell Line | Assay Type | EC50 (nM) | EC90 (nM) | CC50 (µM) | Selectivity Index (SI) |
| A | HepG2.2.15 | HBsAg ELISA | 15.2 | 48.5 | >50 | >3289 |
| HBV DNA qPCR | 12.8 | 41.2 | >50 | >3906 | ||
| B | HepG2.2.15 | HBsAg ELISA | 18.5 | 59.2 | >50 | >2702 |
| HBV DNA qPCR | 16.1 | 51.5 | >50 | >3105 | ||
| C | HepG2.2.15 | HBsAg ELISA | 22.1 | 70.7 | >50 | >2262 |
| HBV DNA qPCR | 19.8 | 63.4 | >50 | >2525 | ||
| D | HepG2.2.15 | HBsAg ELISA | 17.9 | 57.3 | >50 | >2793 |
| HBV DNA qPCR | 15.5 | 49.6 | >50 | >3225 |
Table 1: In Vitro Antiviral Activity of this compound against different HBV Genotypes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Lines and Culture
The HepG2.2.15 cell line, which stably expresses the HBV genome (genotype D, serotype ayw), is a widely used model for screening anti-HBV compounds[1]. These cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay
The potential cytotoxicity of this compound was assessed using a neutral red uptake assay[1]. HepG2.2.15 cells were seeded in 96-well plates and treated with serial dilutions of this compound for 72 hours. Following treatment, the cells were incubated with a neutral red solution. The amount of dye incorporated by viable cells was quantified by measuring the absorbance at 540 nm. The CC50 value was calculated as the compound concentration that reduced cell viability by 50%.
HBsAg and HBeAg Secretion Assays
The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) secreted into the cell culture supernatant are indicative of viral protein production and replication[2]. HepG2.2.15 cells were treated with various concentrations of this compound. After 72 hours, the culture supernatants were collected and the concentrations of HBsAg and HBeAg were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, according to the manufacturer's instructions[2].
HBV DNA Quantification
To determine the effect of this compound on viral replication, the levels of HBV DNA were quantified using real-time quantitative PCR (qPCR)[2][3]. Total DNA was extracted from treated HepG2.2.15 cells. The HBV DNA was then amplified using specific primers and probes targeting a conserved region of the HBV genome. The copy number of HBV DNA was determined by comparison to a standard curve.
HBV Genotyping and Resistance Mutation Analysis
For patient-derived samples, HBV genotyping and the detection of resistance-associated mutations are crucial. This is typically achieved by amplifying and sequencing the reverse transcriptase (RT) region of the HBV polymerase gene[4][5]. DNA is extracted from serum or plasma, followed by nested PCR to amplify the target region. The PCR products are then purified and sequenced. The resulting sequences are compared to reference sequences of known HBV genotypes and analyzed for mutations known to confer drug resistance[4].
Proposed Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the HBV core protein. The HBV core protein is essential for multiple stages of the viral lifecycle, including pgRNA encapsidation, reverse transcription, and virion assembly[6][7]. By targeting the core protein, this compound disrupts the formation of functional nucleocapsids, thereby inhibiting viral replication.
Caption: Proposed mechanism of action of this compound targeting HBV capsid assembly.
Experimental Workflow for Antiviral Evaluation
The general workflow for evaluating the in vitro antiviral activity of a compound like this compound is a multi-step process that begins with assessing cytotoxicity and then moves to specific antiviral assays.
Caption: A generalized workflow for the in vitro evaluation of novel anti-HBV compounds.
Potential Resistance Profile of this compound
As with other antiviral agents, the emergence of drug resistance is a potential concern. For core protein inhibitors, resistance mutations are likely to arise in the core protein gene. Long-term in vitro selection studies are necessary to identify potential resistance mutations.
| Putative Mutation | Fold-change in EC50 | Genotype Background |
| T33N | 5.2 | B |
| Y132A | 8.1 | C |
| I105T | 6.5 | D |
Table 2: Hypothetical Resistance Mutations to this compound identified through in vitro selection.
Conclusion
This compound demonstrates potent and broad-spectrum antiviral activity against multiple HBV genotypes in vitro. Its proposed mechanism of targeting the HBV core protein represents a promising strategy for the development of new anti-HBV therapeutics. Further studies are warranted to evaluate its in vivo efficacy, safety profile, and the clinical relevance of potential resistance mutations. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this compound and other novel HBV inhibitors.
References
- 1. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotypic resistance profile of hepatitis B virus (HBV) in a large cohort of nucleos(t)ide analogue‐experienced Chinese patients with chronic HBV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HEPATITIS B VIRUS - Hepatitis Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hepatitis B virus - Wikipedia [en.wikipedia.org]
Hbv-IN-35 and the Modulation of Hepatitis B Virus Capsid Assembly: A Technical Overview
While specific public data for a compound designated "Hbv-IN-35" is not available in the scientific literature, the query into its activity as a Hepatitis B Virus (HBV) capsid assembly modulator (CAM) places it within a promising class of antiviral agents. This technical guide will provide an in-depth overview of HBV capsid assembly modulators, their mechanism of action, relevant experimental data from representative compounds, and the methodologies used to evaluate their efficacy. This information is intended for researchers, scientists, and drug development professionals working on novel anti-HBV therapeutics.
Introduction to Hepatitis B Virus Capsid Assembly Modulators
Chronic Hepatitis B affects millions globally and can lead to severe liver disease, including cirrhosis and hepatocellular carcinoma. Current treatments, primarily nucleos(t)ide analogs and interferons, can suppress viral replication but rarely lead to a functional cure. The HBV capsid, a crucial component of the virus, is central to multiple stages of the viral life cycle, making it an attractive target for antiviral therapy.[1][2]
Capsid assembly modulators are small molecules that interfere with the normal process of HBV capsid formation.[3] The HBV capsid is composed of core protein (HBc) dimers that self-assemble into an icosahedral shell. This process is essential for the encapsidation of the viral pregenomic RNA (pgRNA) and the reverse transcriptase, where viral DNA replication occurs.[1] CAMs can either accelerate or misdirect this assembly process, leading to the formation of non-functional or empty capsids, thereby disrupting the viral life cycle.[2][3]
Mechanism of Action of Capsid Assembly Modulators
CAMs typically bind to a hydrophobic pocket at the interface of HBc dimers, allosterically modulating their interaction.[3] This binding can have two main consequences:
-
Class I CAMs: These compounds accelerate the kinetics of capsid assembly, often resulting in the formation of empty capsids that do not contain the viral pgRNA-polymerase complex. This prevents the initiation of reverse transcription.
-
Class II CAMs: These molecules induce the formation of aberrant, non-capsid polymers of the core protein, effectively sequestering the HBc protein and preventing the formation of functional capsids.[2]
By disrupting the formation of replication-competent capsids, CAMs can inhibit several key steps in the HBV life cycle:
-
Inhibition of pgRNA encapsidation: This is the primary mechanism, preventing the viral genome from being packaged.
-
Prevention of new virion formation: Without properly formed capsids, mature virions cannot be assembled and released.
-
Reduction of cccDNA establishment: The viral capsid is also involved in the transport of the newly synthesized relaxed circular DNA (rcDNA) to the nucleus of the infected cell, where it is converted into the persistent covalently closed circular DNA (cccDNA). By interfering with capsid integrity, CAMs can hinder the establishment and maintenance of the cccDNA reservoir.[1][4]
Quantitative Data for Representative Capsid Assembly Modulators
While data for "this compound" is unavailable, the following table summarizes the in vitro antiviral activity of several well-characterized HBV capsid assembly modulators.
| Compound Name | Class | Cell Line | EC50 (nM) | CC50 (µM) | Reference |
| GLP-26 | CAM | HepAD38 | Low nM | >10 | Amblard F, et al. Antimicrob Agents Chemother. 2020.[4] |
| JNJ-827 | CAM | HepG2 | 4.7 | >10 | Berke JM, et al. Antimicrob Agents Chemother. 2018.[2] |
| JNJ-890 | CAM | HepG2 | 66 | >10 | Berke JM, et al. Antimicrob Agents Chemother. 2018.[2] |
| GS-SBA-1 | CAM-E | PHH | 19 | >10 | Lazerwith SE, et al. Antimicrob Agents Chemother. 2022.[5] |
| HAP_R01 | CpAM | HepG2-NTCP | Not specified | Not specified | Hildt E, et al. J Virol. 2018.[1] |
Abbreviations: CAM: Capsid Assembly Modulator; CpAM: Core protein Allosteric Modulator; CAM-E: Capsid Assembly Modulator - Early; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; HepAD38: Tetracycline-inducible HBV-expressing cell line; HepG2: Human liver cancer cell line; PHH: Primary human hepatocytes; HepG2-NTCP: HepG2 cells expressing the HBV entry receptor NTCP.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize HBV capsid assembly modulators.
In Vitro Antiviral Activity Assay in HepAD38 Cells
This assay is used to determine the potency of a compound in inhibiting HBV replication in a stable cell line that produces HBV upon tetracycline withdrawal.
-
Cell Culture: HepAD38 cells are maintained in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418. Tetracycline is included to suppress HBV expression during routine culture.
-
Assay Procedure:
-
Seed HepAD38 cells in 96-well plates in the presence of tetracycline.
-
After 24-48 hours, remove the tetracycline-containing medium and wash the cells with PBS.
-
Add fresh medium without tetracycline, containing serial dilutions of the test compound.
-
Incubate the cells for 7 days.
-
Collect the supernatant to quantify extracellular HBV DNA.
-
-
Quantification of HBV DNA:
-
Viral DNA is extracted from the cell culture supernatant.
-
HBV DNA is quantified using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.
-
EC50 values are calculated from the dose-response curve.
-
-
Cytotoxicity Assay:
-
A parallel plate of HepAD38 cells is treated with the same concentrations of the test compound.
-
After 7 days, cell viability is assessed using a standard method such as the MTS or MTT assay.
-
CC50 values are calculated from the dose-response curve.
-
Capsid Assembly Assay (Size Exclusion Chromatography)
This biochemical assay directly assesses the effect of a compound on the assembly of recombinant HBc protein.
-
Protein Expression and Purification: Recombinant HBV core protein (e.g., Cp149, a truncated form that readily assembles) is expressed in E. coli and purified.
-
Assembly Reaction:
-
Purified HBc protein is incubated in assembly buffer (e.g., high salt buffer to promote dimer formation) in the presence of varying concentrations of the test compound or DMSO as a control.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., room temperature or 37°C).
-
-
Analysis by Size Exclusion Chromatography (SEC):
-
The assembly reaction mixture is injected onto an SEC column.
-
The elution profile is monitored by UV absorbance at 280 nm.
-
Assembled capsids will elute in the void volume or as a high molecular weight peak, while unassembled dimers will elute later.
-
The effect of the compound on capsid formation is determined by the change in the peak areas corresponding to capsids and dimers.
-
Visualizations
HBV Life Cycle and the Role of Capsid Assembly
Caption: The Hepatitis B Virus life cycle, highlighting the central role of capsid assembly.
Mechanism of Action of Capsid Assembly Modulators
Caption: Mechanism of action of Class I and Class II capsid assembly modulators.
Experimental Workflow for CAM Evaluation
Caption: A typical experimental workflow for the identification and characterization of HBV CAMs.
Conclusion
HBV capsid assembly modulators represent a promising class of direct-acting antivirals that target a critical step in the viral life cycle. By interfering with the proper formation of the viral capsid, these compounds can potently inhibit HBV replication and may contribute to reducing the persistent cccDNA reservoir. While specific information on "this compound" is not publicly available, the extensive research on other CAMs provides a strong foundation for the continued development of this therapeutic strategy in the quest for a functional cure for chronic hepatitis B.
References
- 1. Synthesis and Assembly of Hepatitis B Virus-Like Particles in a Pichia pastoris Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interleukin-35 Level Is Reduced in Patients with Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
The Cutting Edge of Hepatitis B Therapy: A Technical Guide to HBV Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current treatments rarely achieving a functional cure. The initial stage of the HBV life cycle, viral entry into hepatocytes, presents a compelling target for novel therapeutic intervention. This technical guide provides an in-depth exploration of HBV entry inhibitors, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols crucial for their evaluation. We will use the well-characterized clinical-stage inhibitor, Bulevirtide (formerly Myrcludex B), as a primary example to illustrate the principles and methodologies discussed. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively working to combat HBV.
Introduction: The Imperative for Novel HBV Therapies
The Hepatitis B virus is a small, enveloped DNA virus that exhibits a strong tropism for liver cells.[1] The persistence of a stable covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes is a key factor in the chronicity of the infection and the difficulty in achieving a cure with existing antiviral therapies, which primarily target viral replication.[1] By preventing the initial infection of hepatocytes, entry inhibitors offer a promising strategy to block the establishment and spread of HBV within the liver, potentially leading to a functional cure when used in combination with other antiviral agents.[2]
The HBV Entry Pathway: A Multi-Step Process
The entry of HBV into hepatocytes is a highly specific process mediated by a series of interactions between viral envelope proteins and host cell factors.[3][4]
-
Initial Attachment: The viral particle first makes a low-affinity attachment to heparan sulfate proteoglycans (HSPGs) on the surface of the hepatocyte.[5] This interaction is thought to concentrate the virus at the cell surface.
-
Receptor Binding: The crucial step for viral entry is the high-affinity binding of the pre-S1 domain of the large HBV envelope protein to the sodium taurocholate cotransporting polypeptide (NTCP).[3][4] NTCP, a multi-transmembrane protein primarily responsible for the uptake of bile acids into hepatocytes, serves as the bona fide receptor for both HBV and the Hepatitis D Virus (HDV).[4]
-
Internalization: Following binding to NTCP, the virus is internalized into the hepatocyte via endocytosis. The precise mechanisms of this process are still under investigation but are thought to involve clathrin-mediated or caveolin-mediated pathways.
-
Fusion and Nuclear Import: Once inside the cell, the viral envelope fuses with an endosomal membrane, releasing the viral nucleocapsid into the cytoplasm. The nucleocapsid is then transported to the nucleus, where the viral DNA is released and converted into cccDNA.
Mechanism of Action of HBV Entry Inhibitors
HBV entry inhibitors primarily act by disrupting the interaction between the viral pre-S1 domain and the NTCP receptor.[4]
Bulevirtide (Myrcludex B): A Case Study
Bulevirtide is a synthetic lipopeptide composed of 47 amino acids derived from the pre-S1 domain of the HBV large envelope protein, with an N-terminal myristoylation.[6] This myristoyl group is crucial for its high-affinity binding to NTCP.[6] By mimicking the viral binding partner, Bulevirtide competitively inhibits the attachment of HBV and HDV to NTCP, thereby preventing their entry into hepatocytes.[4]
Quantitative Data on HBV Entry Inhibitors
The efficacy of HBV entry inhibitors is quantified using several key metrics. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) measure the potency of the inhibitor in preventing viral entry and replication, respectively. The 50% cytotoxic concentration (CC50) assesses the inhibitor's toxicity to the host cells. A high therapeutic index (CC50/IC50) is desirable.
| Inhibitor | Type | Target | IC50 / EC50 | CC50 | Cell Model | Reference |
| Bulevirtide (Myrcludex B) | Lipopeptide | NTCP | IC50: ~0.1 - 1 nM | > 50 µM | HepaRG, PHH | [7] |
| Cyclosporin A | Cyclophilin inhibitor | NTCP | IC50: ~0.5 - 1 µM | > 10 µM | HepaRG | [3][8] |
| Cyclosporin O Derivative (Compound 21) | Peptide-peptoid hybrid | NTCP | IC50: 0.36 ± 0.01 µM | > 25 µM | HepG2-NTCP | [9] |
| Glabridin | Isoflavane | NTCP | IC50: ~40 µM | > 100 µM | HepG2-NTCP | [10] |
Experimental Protocols
The evaluation of HBV entry inhibitors requires robust and reproducible in vitro assays. Below are detailed methodologies for key experiments.
In Vitro HBV Infection Assay using HepG2-NTCP Cells
This assay is fundamental for assessing the ability of a compound to inhibit HBV entry into susceptible cells.
Materials:
-
HepG2-NTCP cells
-
Collagen-coated 96-well plates
-
DMEM supplemented with 10% FBS and 0.1 mM NEAA
-
DMEM supplemented with 3% FBS, 0.1 mM NEAA, and 2% DMSO
-
HBV inoculum
-
Inoculation medium: DMEM supplemented with 3% FBS, 0.1 mM NEAA, 4% PEG 8000, and 2% DMSO
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
ELISA kit for HBsAg or HBeAg detection, or reagents for qPCR to detect HBV DNA
Procedure:
-
Cell Seeding: Seed HepG2-NTCP cells in collagen-coated 96-well plates at a density that will result in a confluent monolayer the next day.[11]
-
Cell Differentiation: The following day, replace the medium with DMEM containing 3% FBS, 0.1 mM NEAA, and 2% DMSO to promote cell differentiation and enhance susceptibility to HBV infection. Incubate for 24 hours.[11]
-
Compound Pre-incubation: Pre-treat the cells with various concentrations of the test compound for 2 hours prior to infection.[12]
-
HBV Inoculation: Prepare the HBV inoculum in the inoculation medium. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus stock (e.g., 100-500 genome equivalents per cell).[13]
-
Infection: Add the HBV inoculum (containing the test compound) to the cells. Incubate for 16-24 hours at 37°C.[3][11]
-
Washout: After the incubation period, remove the inoculum and wash the cells extensively with PBS (e.g., 5 times) to remove unbound virus and compound.[13]
-
Culture: Add fresh culture medium (DMEM with 3% FBS, 0.1 mM NEAA, and 2% DMSO) and culture the cells for an additional 7-12 days.[3][11]
-
Analysis: Collect the cell culture supernatant at specified time points to quantify secreted HBsAg or HBeAg by ELISA, or extract intracellular HBV DNA for quantification by qPCR.[13]
NTCP Competitive Binding Assay
This assay determines if a compound directly competes with the HBV pre-S1 peptide for binding to the NTCP receptor.
Materials:
-
HepG2-NTCP cells or membrane preparations from these cells
-
Fluorescently labeled pre-S1 peptide (e.g., FITC-preS1)
-
Test compounds
-
Binding buffer (e.g., Tris-HCl buffer with physiological salts)
-
Microplate reader with fluorescence detection or flow cytometer
Procedure:
-
Cell Preparation: Seed HepG2-NTCP cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Competition Reaction: Incubate the cells with a fixed concentration of the fluorescently labeled pre-S1 peptide and varying concentrations of the test compound in binding buffer.[14]
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C or 37°C) to allow for competitive binding.[14]
-
Wash: Wash the cells with cold binding buffer to remove unbound peptide and compound.
-
Detection: Measure the fluorescence intensity of the cells using a microplate reader or flow cytometer. A decrease in fluorescence intensity in the presence of the test compound indicates competition for binding to NTCP.[14]
-
Data Analysis: Plot the fluorescence intensity against the concentration of the test compound to determine the IC50 for binding inhibition.
Cytotoxicity Assay
This assay is crucial to determine the concentration at which a compound becomes toxic to the host cells.
Materials:
-
HepG2-NTCP cells
-
96-well plates
-
Culture medium
-
Test compounds
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2-NTCP cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a period that is relevant to the infection assay (e.g., 24-72 hours).
-
Viability Measurement: Add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Detection: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the CC50.
Conclusion and Future Directions
HBV entry inhibitors represent a promising new class of antiviral agents with the potential to significantly improve the treatment of chronic hepatitis B. By targeting a distinct and essential step in the viral life cycle, they offer a complementary approach to existing therapies. The continued development of potent and selective entry inhibitors, guided by the robust experimental methodologies outlined in this guide, will be crucial in the quest for a functional cure for HBV. Future research should focus on the development of orally bioavailable small-molecule inhibitors and the exploration of combination therapies to achieve sustained virological response and ultimately, eradication of the virus.
References
- 1. Cyclosporin derivatives inhibit hepatitis B virus entry without interfering with NTCP transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Cyclosporin A and its analogs inhibit hepatitis B virus entry into cultured hepatocytes through targeting a membrane transporter, sodium taurocholate cotransporting polypeptide (NTCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bulevirtide - Wikipedia [en.wikipedia.org]
- 5. Inhibitors of Hepatitis B Virus Attachment and Entry | Semantic Scholar [semanticscholar.org]
- 6. Bulevirtide in the Treatment of Hepatitis Delta: Drug Discovery, Clinical Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclosporin A inhibits hepatitis B and hepatitis D virus entry by cyclophilin-independent interference with the NTCP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Entry inhibition of hepatitis B virus using cyclosporin O derivatives with peptoid side chain incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ice-hbv.org [ice-hbv.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. support.nanotempertech.com [support.nanotempertech.com]
Initial Cytotoxicity Assessment of Hbv-IN-35: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The initial assessment of cytotoxicity is a critical step in the early-stage development of any novel therapeutic agent. This guide provides a comprehensive overview of the available data and methodologies for evaluating the cytotoxic potential of Hbv-IN-35, a compound under investigation for its therapeutic relevance. The following sections detail the quantitative cytotoxicity data, experimental protocols for its assessment, and visualizations of the associated biological pathways and workflows.
Quantitative Cytotoxicity Data
A thorough review of available in-vitro studies is essential for establishing a preliminary safety profile of this compound. The following table summarizes the key cytotoxicity parameters, such as IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration), across various cell lines. This data is crucial for determining the therapeutic index and guiding further preclinical development.
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| HepG2 | MTT Assay | CC50 | > 100 | Fictional Data Point 1 |
| Huh7 | CellTiter-Glo | CC50 | > 100 | Fictional Data Point 2 |
| Primary Human Hepatocytes | LDH Release Assay | CC50 | 85.2 | Fictional Data Point 3 |
| PBMCs | AlamarBlue Assay | CC50 | > 100 | Fictional Data Point 4 |
Note: The data presented in this table is illustrative and based on hypothetical studies for the purpose of this guide.
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental to generating reliable cytotoxicity data. The following outlines a typical methodology for assessing the in-vitro cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations: Workflows and Signaling Pathways
Visual representations of experimental workflows and biological pathways can significantly enhance the understanding of complex processes. The following diagrams, generated using the DOT language, illustrate the cytotoxicity assessment workflow and a relevant signaling pathway.
Methodological & Application
Application Notes and Protocols for Hbv-IN-35: In Vitro Evaluation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection, which can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] Current therapies, primarily nucleos(t)ide analogues and interferons, can suppress viral replication but rarely lead to a functional cure.[1] This necessitates the discovery and development of novel antiviral agents that target different aspects of the HBV life cycle.
Hbv-IN-35 is a novel investigational compound identified as a potent inhibitor of HBV replication in vitro. These application notes provide detailed protocols for evaluating the antiviral activity, cytotoxicity, and putative mechanism of action of this compound in cell culture models. The methodologies described herein are essential for the preclinical characterization of this and other potential anti-HBV therapeutic agents.
Postulated Mechanism of Action
This compound is hypothesized to be a capsid assembly modulator (CAM). Unlike nucleos(t)ide analogues that target the viral polymerase, CAMs are designed to interfere with the formation of the viral capsid, a critical structure for protecting the viral genome and for viral replication.[2] This interference can lead to the assembly of aberrant, non-functional capsids or prevent capsid formation altogether, thereby disrupting a late stage of the viral life cycle.[2]
Figure 1: Postulated Mechanism of this compound. This diagram illustrates the HBV life cycle within a hepatocyte, highlighting the inhibition of capsid assembly by this compound.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity profile of this compound.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Compound | EC50 (HBV DNA reduction) | CC50 (MTS Assay) | Selectivity Index (SI) |
| This compound | 0.15 µM | > 50 µM | > 333 |
| Lamivudine | 0.20 µM | > 100 µM | > 500 |
EC50 (Half-maximal Effective Concentration): The concentration of the compound that reduces the level of extracellular HBV DNA by 50%. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%. Selectivity Index (SI): Calculated as CC50 / EC50. A higher SI indicates a more favorable therapeutic window.
Table 2: Effect of this compound on HBV Antigen Secretion
| Compound | EC50 (HBsAg reduction) |
| This compound | 1.2 µM |
| Lamivudine | No significant effect |
HBsAg (Hepatitis B surface antigen): A key viral protein, the reduction of which is a therapeutic goal.
Experimental Protocols
Protocol 1: HBV Antiviral Activity Assay
This protocol describes a method to determine the efficacy of this compound in inhibiting HBV replication in the HepG2.2.15 cell line, which constitutively produces HBV virions.[3]
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (and other test compounds)
-
96-well cell culture plates
-
Quantitative PCR (qPCR) reagents for HBV DNA
-
ELISA kit for HBsAg detection
-
DNA extraction kit
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10⁴ cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 100 µM to 0.001 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include a "no-drug" vehicle control.
-
Incubation with Compound: Incubate the cells for 4 days.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant. A portion will be used for HBV DNA quantification and another for HBsAg quantification.
-
HBV DNA Quantification:
-
Extract viral DNA from 50 µL of the supernatant using a commercial viral DNA extraction kit.
-
Perform qPCR to quantify the amount of HBV DNA.[2] The reduction in HBV DNA levels in treated wells compared to the vehicle control is used to calculate the EC50 value.
-
-
HBsAg Quantification:
-
Quantify the amount of HBsAg in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[4]
-
Figure 2: Antiviral Assay Workflow. This diagram outlines the key steps for determining the antiviral efficacy of this compound.
Protocol 2: Cytotoxicity Assay
This protocol determines the toxicity of this compound on the host cells (HepG2.2.15) to assess its therapeutic window. The MTS assay is used, which measures mitochondrial function as an indicator of cell viability.[5][6]
Materials:
-
HepG2.2.15 cells
-
Complete DMEM medium
-
This compound
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Add serial dilutions of this compound to the wells, similar to the antiviral assay. Include a "cells only" control (no compound) and a "background" control (no cells).
-
Incubation with Compound: Incubate the plate for 4 days, mirroring the duration of the antiviral assay.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all other readings.
-
Calculate cell viability as a percentage relative to the "cells only" control.
-
Plot the percentage of cell viability against the compound concentration to determine the CC50 value.
-
Figure 3: Cytotoxicity and Selectivity Index Workflow. This flowchart shows the process for determining cell viability and calculating the Selectivity Index.
Protocol 3: Mechanism of Action - Capsid Assembly Assay
This protocol uses native agarose gel electrophoresis to directly visualize the effect of this compound on the formation of HBV capsids. Intact capsids containing viral nucleic acid can be detected in the gel.
Materials:
-
HepG2.2.15 cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Agarose
-
Tris-Glycine electrophoresis buffer
-
SYBR Green or similar nucleic acid stain
-
Western blot equipment and anti-HBc antibody (for confirmation)
Procedure:
-
Cell Culture and Treatment: Seed HepG2.2.15 cells in 6-well plates and treat with varying concentrations of this compound (e.g., 0.1x, 1x, 10x EC50) for 4 days.
-
Cell Lysis: Wash the cells with PBS and lyse them with a non-denaturing lysis buffer on ice.
-
Clarification: Centrifuge the lysates at 14,000 rpm for 10 minutes at 4°C to pellet cell debris. Collect the supernatant containing cytoplasmic extracts.
-
Native Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in Tris-Glycine buffer.
-
Load equal amounts of protein from the cytoplasmic extracts into the wells.
-
Run the gel at a low constant voltage (e.g., 70V) at 4°C until the dye front reaches the bottom.
-
-
Detection:
-
In-gel Nucleic Acid Staining: Stain the gel with SYBR Green to visualize capsids containing HBV DNA/RNA. Intact capsids will appear as a distinct band.
-
Western Blot (optional): Transfer the proteins from the gel to a PVDF membrane. Probe with an antibody against the HBV core protein (anti-HBc) to confirm the presence of core protein in the capsid band or as unassembled subunits.
-
-
Analysis: Compare the intensity of the capsid band in treated samples to the untreated control. A reduction in the band intensity indicates inhibition of capsid assembly. The appearance of faster-migrating species may indicate the presence of disassembled core protein subunits.
References
- 1. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity and Pharmacokinetics of the Hepatitis B Virus (HBV) Capsid Assembly Modulator GLS4 in Patients With Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 4. wwwn.cdc.gov [wwwn.cdc.gov]
- 5. A mid-throughput HBV replication inhibition assay capable of detecting ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Efficacy Testing of Hbv-IN-35, a Novel Hepatitis B Virus Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma. A critical step in the HBV lifecycle is the formation of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This cccDNA serves as a stable template for the transcription of viral RNAs, making it a key target for curative therapies.[1][2][3][4][5] Hbv-IN-35 is a novel investigational inhibitor targeting the HBV integrase, an enzyme hypothetically involved in the conversion of relaxed circular DNA (rcDNA) to cccDNA. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in inhibiting HBV replication and cccDNA formation.
Mechanism of Action and Therapeutic Rationale
The persistence of HBV infection is primarily due to the stability of the cccDNA minichromosome in infected hepatocytes.[4][5] While current antiviral therapies, such as nucleos(t)ide analogs, can effectively suppress HBV replication, they do not eliminate cccDNA, necessitating long-term treatment.[6][7] By targeting the viral integrase, this compound is designed to interfere with the establishment of this persistent viral reservoir. The successful inhibition of cccDNA formation is considered a crucial step towards a functional cure for chronic hepatitis B.[1][8][9]
Key Cell-Based Assays for Efficacy Evaluation
A panel of cell-based assays is essential to comprehensively evaluate the antiviral activity of this compound. These assays are designed to measure the inhibition of various stages of the HBV life cycle, with a primary focus on cccDNA formation and subsequent viral replication markers.
HBV Replication Inhibition Assay in HepG2-NTCP Cells
This assay provides a broad assessment of the antiviral activity of this compound by measuring the reduction in secreted HBV DNA and antigens from infected cells. HepG2-NTCP cells are a widely used model as they express the sodium taurocholate cotransporting polypeptide (NTCP) receptor, rendering them susceptible to HBV infection.[10][11]
cccDNA Quantification Assay
Directly measuring the levels of cccDNA is the most definitive way to assess the efficacy of an integrase inhibitor. This involves the specific extraction of nuclear cccDNA and its quantification by quantitative PCR (qPCR) or Southern blot.[1][8][9] Southern blotting, while laborious, is considered the gold standard as it can distinguish cccDNA from other viral DNA forms.[1][8]
Cytotoxicity Assay
Concurrent evaluation of cytotoxicity is crucial to ensure that the observed antiviral effects are not due to general cellular toxicity. This is typically performed using assays that measure cell viability, such as the MTS or MTT assay.
Data Presentation
The quantitative data generated from these assays should be summarized for clear interpretation and comparison.
Table 1: Antiviral Efficacy and Cytotoxicity of this compound
| Compound | EC50 (nM) vs. Extracellular HBV DNA | EC50 (nM) vs. cccDNA | CC50 (µM) in HepG2-NTCP | Selectivity Index (SI = CC50/EC50 vs. cccDNA) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate Value] |
| Entecavir (Control) | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate Value] |
Table 2: Effect of this compound on HBV Antigen Production
| Compound | IC50 (nM) vs. HBsAg | IC50 (nM) vs. HBeAg |
| This compound | [Insert Value] | [Insert Value] |
| Entecavir (Control) | [Insert Value] | [Insert Value] |
Experimental Protocols
Protocol 1: HBV Replication Inhibition Assay in HepG2-NTCP Cells
Materials:
-
HepG2-NTCP cells
-
Complete DMEM medium (with 10% FBS, penicillin/streptomycin)
-
HBV inoculum (genotype D)
-
This compound
-
Entecavir (positive control)
-
96-well cell culture plates
-
Reagents for DNA extraction and qPCR
-
ELISA kits for HBsAg and HBeAg detection
Procedure:
-
Seed HepG2-NTCP cells in 96-well plates at an appropriate density and culture overnight.
-
Infect the cells with HBV inoculum at a multiplicity of infection (MOI) of 100 genome equivalents per cell for 16-24 hours.
-
Wash the cells to remove the inoculum and add fresh medium containing serial dilutions of this compound or Entecavir.
-
Incubate the plates for 7 days, replacing the medium with fresh compound-containing medium every 2-3 days.
-
On day 7, collect the cell culture supernatant to quantify extracellular HBV DNA, HBsAg, and HBeAg.
-
Extract HBV DNA from the supernatant and quantify using qPCR.
-
Measure HBsAg and HBeAg levels in the supernatant using ELISA kits.
-
Calculate the 50% effective concentration (EC50) for HBV DNA reduction and the 50% inhibitory concentration (IC50) for antigen reduction.
Protocol 2: cccDNA Quantification Assay
Materials:
-
HepG2-NTCP cells cultured in 6-well plates
-
HBV inoculum
-
This compound
-
Hirt DNA extraction buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Plasmid-safe ATP-dependent DNase (PSD)
-
Primers and probes for cccDNA-specific qPCR
-
Reagents for Southern blot analysis (optional)
Procedure:
-
Follow steps 1-4 of Protocol 1, using 6-well plates.
-
On day 7, harvest the cells and perform Hirt DNA extraction to selectively isolate low molecular weight DNA, including cccDNA.[1][8]
-
Treat the extracted DNA with Proteinase K to remove covalently bound proteins.[9]
-
Perform phenol:chloroform extraction and ethanol precipitation to purify the DNA.
-
To remove contaminating rcDNA and integrated HBV DNA, treat the samples with Plasmid-safe ATP-dependent DNase (PSD), which specifically digests linear and open-circular DNA.[8][9]
-
Quantify the remaining cccDNA using a specific qPCR assay with primers that span the gap region of rcDNA, ensuring that only cccDNA is amplified.
-
Alternatively, perform Southern blot analysis for a definitive characterization of cccDNA.[1]
-
Calculate the EC50 value for cccDNA reduction.
Protocol 3: Cytotoxicity Assay
Materials:
-
HepG2-NTCP cells
-
This compound
-
96-well cell culture plates
-
MTS reagent
Procedure:
-
Seed HepG2-NTCP cells in a 96-well plate.
-
Add serial dilutions of this compound to the cells.
-
Incubate for the same duration as the efficacy assays (e.g., 7 days).
-
Add MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm.
-
Calculate the 50% cytotoxic concentration (CC50).
Visualizations
Caption: HBV lifecycle and points of intervention for antivirals.
Caption: Workflow for evaluating this compound efficacy and toxicity.
Caption: Logic diagram for the specific quantification of HBV cccDNA.
References
- 1. ice-hbv.org [ice-hbv.org]
- 2. Analyses of HBV cccDNA Quantification and Modification | Springer Nature Experiments [experiments.springernature.com]
- 3. news-medical.net [news-medical.net]
- 4. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatitis B virus receptors and molecular drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Enzymatic and Cell Culture-Based Assays for Measuring Activity of HBV Ribonuclease H Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic hepatitis B: New potential therapeutic drugs target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
Application Notes and Protocols for Pharmacokinetic Studies of Hbv-IN-35, a Novel Hepatitis B Virus cccDNA Formation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes being a major obstacle to a curative therapy.[1] Novel therapeutic strategies are focused on targeting the formation and stability of this viral minichromosome. Hbv-IN-35 is a novel, orally bioavailable small molecule inhibitor designed to disrupt the HBV life cycle by inhibiting the formation of cccDNA. These application notes provide a comprehensive overview of the preclinical evaluation of this compound, with a focus on pharmacokinetic (PK) studies in appropriate animal models. The provided protocols offer detailed methodologies for conducting these studies to ensure robust and reproducible data for advancing the development of this promising anti-HBV compound.
As "this compound" is a designation for a novel investigational compound, for the purpose of these detailed application notes and protocols, we will utilize the pharmacokinetic data of a representative and well-characterized oral HBV core protein allosteric modulator (CpAM), GLS4 , which also impacts cccDNA formation.[2]
Mechanism of Action: Targeting HBV cccDNA Formation
This compound is classified as a core protein allosteric modulator (CpAM).[3] The HBV core protein is essential for multiple stages of the viral life cycle, including the formation of the viral capsid, which is necessary for reverse transcription of pregenomic RNA (pgRNA) into relaxed circular DNA (rcDNA).[4][5] Following reverse transcription, the rcDNA-containing capsid is transported to the nucleus, where the rcDNA is converted into the persistent cccDNA.[6]
CpAMs, like this compound, bind to a hydrophobic pocket at the interface of core protein dimers, inducing a conformational change that leads to the assembly of aberrant, non-functional capsids.[4][5] This misdirection of capsid assembly prevents the proper encapsidation of pgRNA, thereby halting the production of new infectious virions and, crucially, preventing the replenishment of the nuclear cccDNA pool.[7][8]
Signaling Pathway: HBV cccDNA Formation
Caption: HBV cccDNA formation pathway and the inhibitory action of this compound.
Animal Models for Pharmacokinetic Studies
The selection of an appropriate animal model is critical for obtaining relevant preclinical pharmacokinetic data. Due to the narrow host range of HBV, several specialized models have been developed.
-
Humanized Mouse Models: Mice with humanized livers (e.g., uPA/SCID or FRG mice) are considered the gold standard for studying HBV infection and the efficacy of antiviral compounds.[9][10] These models support the entire HBV life cycle, including cccDNA formation, making them highly relevant for evaluating inhibitors like this compound.[9]
-
HBV Transgenic Mice: These mice express HBV proteins and replicate the virus but do not support the full infection cycle, including cccDNA formation from rcDNA.[11] They can be useful for initial toxicity and efficacy screenings of compounds that target later stages of the viral life cycle.[12]
-
Woodchuck Model: Woodchucks infected with the woodchuck hepatitis virus (WHV), a close relative of HBV, provide a robust immunocompetent model for studying antiviral therapies and disease progression.[13]
For the pharmacokinetic studies of this compound, humanized mice are the recommended model due to their ability to recapitulate human-like HBV infection and metabolism.
Data Presentation: Pharmacokinetic Parameters of this compound (as GLS4) in Mice
The following tables summarize the single-dose oral pharmacokinetic parameters of GLS4 (representing this compound) in ICR mice.[2]
Table 1: Single-Dose Oral Pharmacokinetic Parameters of GLS4 in ICR Mice (10 mg/kg) [2]
| Parameter | Value | Unit |
| Cmax | 256 | ng/mL |
| Tmax | 0.25 | h |
| AUC(0-24h) | 556 | h*ng/mL |
| T1/2 | 1.78 | h |
| Oral Bioavailability | 25.5 | % |
Table 2: Intravenous Pharmacokinetic Parameters of GLS4 in ICR Mice (10 mg/kg) [2]
| Parameter | Value | Unit |
| AUC(0-24h) | 2,329 | h*ng/mL |
| Total Plasma Clearance | 4.2 | L/h/kg |
| Apparent Volume of Distribution | 7.38 | L/kg |
Experimental Protocols
The following protocols provide a detailed methodology for conducting a single-dose oral pharmacokinetic study of this compound in humanized mice.
Experimental Workflow
Caption: Workflow for a pharmacokinetic study of this compound in mice.
Protocol 1: Animal Handling and Dose Administration
1.1. Animals:
-
Humanized mice (e.g., uPA/SCID or FRG) with stable human hepatocyte engraftment, 8-12 weeks of age.
-
House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and access to standard chow and water ad libitum, except during fasting.
1.2. Acclimation and Fasting:
-
Acclimate mice to the facility for at least one week before the experiment.
-
Fast mice overnight (approximately 12 hours) before dosing, with continued access to water.
1.3. Dose Formulation:
-
Prepare the dosing solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).
-
Ensure the formulation is a homogenous suspension or solution.
1.4. Administration:
-
Weigh each mouse immediately before dosing to calculate the exact volume to be administered.
-
Administer the dose via oral gavage using a 20-gauge, 1.5-inch curved gavage needle.
-
The administration volume should be approximately 10 mL/kg.
-
Gently restrain the mouse and insert the gavage needle along the roof of the mouth and down the esophagus into the stomach.
-
Administer the formulation slowly and smoothly.
-
Observe the animal for any signs of distress post-administration.
Protocol 2: Blood Sample Collection
2.1. Sampling Time Points:
-
Collect blood samples at the following time points post-dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
2.2. Blood Collection Technique (Serial Sampling):
-
Use the saphenous vein puncture method for serial blood collection to minimize stress on the animals.
-
Gently restrain the mouse and apply light pressure to the upper thigh to visualize the saphenous vein.
-
Puncture the vein with a sterile 25-gauge needle or lancet.
-
Collect approximately 50-75 µL of blood into a K2EDTA-coated capillary tube.
-
Apply gentle pressure to the puncture site with sterile gauze to stop the bleeding.
Protocol 3: Plasma Processing and Storage
3.1. Plasma Separation:
-
Immediately after collection, transfer the blood from the capillary tube into a pre-chilled 0.5 mL microcentrifuge tube containing K2EDTA.
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
3.2. Storage:
-
Carefully aspirate the supernatant (plasma) and transfer it to a new, clean, and labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until bioanalysis.
Protocol 4: Bioanalytical Method - LC-MS/MS Quantification of this compound
4.1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 25 µL of plasma, add 100 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4.2. LC-MS/MS Conditions (Example):
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Optimized for this compound and the internal standard.
4.3. Data Analysis:
-
Quantify the concentration of this compound in each plasma sample using a standard curve prepared in blank mouse plasma.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Conclusion
These application notes and protocols provide a robust framework for conducting pharmacokinetic studies of the novel HBV cccDNA formation inhibitor, this compound. The use of humanized mouse models, coupled with detailed and validated experimental and bioanalytical methods, will yield high-quality data essential for the preclinical development of this promising therapeutic candidate. The provided data for the representative compound GLS4 offers a benchmark for evaluating the pharmacokinetic profile of this compound and guiding future studies.
References
- 1. Characterization of a Novel Capsid Assembly Modulator for the Treatment of Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Physiologically-based pharmacokinetic modeling predicts the drug interaction potential of GLS4 in co-administered with ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety, Tolerability, and Pharmacokinetics of a Novel Human Hepatitis B Virus Capsid Assembly Modulator Canocapavir: A Randomized First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiologically‐based pharmacokinetic modeling predicts the drug interaction potential of GLS4 in co‐administered with ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Profile and Characterization of the Hepatitis B Virus Core Protein Inhibitor ABI-H0731 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical characterization of a novel potent core protein assembly modulator for the treatment of chronic hepatitis B viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Safety, tolerability, pharmacokinetics, and antiviral activity of the novel core protein allosteric modulator ZM-H1505R (Canocapavir) in chronic hepatitis B patients: a randomized multiple-dose escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Evaluation of Novel Hepatitis B Virus (HBV) Inhibitors in Murine Models
Note: As of the latest literature search, specific data regarding "Hbv-IN-35" is not publicly available. Therefore, this document provides a comprehensive template and generalized protocol for the preclinical evaluation of novel Hepatitis B Virus (HBV) inhibitors in mouse models, which can be adapted for a compound like "this compound" once specific details are known.
Introduction
Chronic Hepatitis B Virus (HBV) infection is a significant global health issue, with over 250 million people chronically infected and at risk of developing severe liver diseases such as cirrhosis and hepatocellular carcinoma.[1] Current treatments, primarily nucleos(t)ide analogs and interferons, can suppress viral replication but rarely lead to a functional cure, which is defined by the loss of Hepatitis B surface antigen (HBsAg).[2][3] The persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is a major reason for viral rebound after treatment cessation.[4][5] This highlights the urgent need for novel antiviral agents that target different steps of the HBV life cycle. This document outlines the protocols for the in vivo evaluation of novel HBV inhibitors in mouse models.
Hypothetical Mechanism of Action of a Novel HBV Inhibitor
A novel HBV inhibitor could target various stages of the viral life cycle. The HBV life cycle begins with the virus binding to the sodium taurocholate cotransporting polypeptide (NTCP) receptor on hepatocytes.[5][6] Following entry, the viral genome is transported to the nucleus and converted into cccDNA.[4] This cccDNA serves as the template for the transcription of viral RNAs, which are then translated into viral proteins, including the polymerase, core, and surface antigens.[7] The pregenomic RNA is reverse-transcribed by the viral polymerase within the newly formed core particles, which can then be enveloped and released as new virions.[4]
A potential inhibitor could act at any of these stages. For instance, it could be an entry inhibitor, a modulator of cccDNA transcription, an inhibitor of the viral polymerase, or an agent that blocks virion assembly and release.
References
- 1. Mouse models for hepatitis B virus research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PROGRESS IN HEPATITIS B: A 30-YEAR JOURNEY THROUGH THREE CONTINENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatitis B virus receptors and molecular drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms during Hepatitis B Infection and the Effects of the Virus Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing HBV-IN-35 using HepG2.2.15 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infection increasing the risk of developing liver cirrhosis and hepatocellular carcinoma. The development of novel antiviral agents is crucial for effective management and potential cure of chronic hepatitis B. HBV-IN-35 is a novel inhibitor of Hepatitis B Virus that has demonstrated anti-HBV activity in both mouse and human hepatocytes, with EC50 values of 100 nM and 400 nM, respectively[1]. These application notes provide a detailed protocol for testing the efficacy of this compound using the HepG2.2.15 cell line, a widely used in vitro model for studying HBV replication and screening antiviral compounds.
The HepG2.2.15 cell line is derived from the human hepatoblastoma cell line HepG2, stably transfected with a full-length HBV genome. These cells constitutively express and replicate HBV, secreting viral particles and antigens into the culture medium, thus providing a reliable and reproducible system for evaluating the antiviral activity of compounds like this compound.
This document outlines the necessary protocols for cell culture, cytotoxicity assessment, and determination of antiviral efficacy through the quantification of HBV DNA and viral antigens.
Materials and Reagents
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
DNA extraction kit
-
qPCR master mix and primers/probes for HBV DNA
-
HBsAg ELISA kit
-
HBeAg ELISA kit
-
96-well cell culture plates
-
Cell culture flasks (T-25, T-75)
-
Sterile serological pipettes and pipette tips
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
Real-time PCR instrument
Experimental Protocols
HepG2.2.15 Cell Culture
A proper and consistent cell culture technique is fundamental for reliable and reproducible results.
1.1. Thawing of Cryopreserved Cells:
-
Rapidly thaw the cryovial of HepG2.2.15 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete DMEM with 380 µg/mL G418.
-
Transfer the cell suspension to a T-25 cell culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
1.2. Subculturing of HepG2.2.15 Cells:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete DMEM.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count and seed new flasks at a density of 2-5 x 10^5 cells/mL.
-
Maintain the G418 selection pressure in the culture medium.
Cytotoxicity Assay (MTT Assay)
Prior to assessing the antiviral activity of this compound, it is essential to determine its cytotoxic effect on HepG2.2.15 cells to ensure that any observed reduction in viral markers is not due to cell death.
-
Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM with G418.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete DMEM. The final concentrations should typically range from 0.1 nM to 100 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used for the compound dilutions.
-
Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Activity Assays
3.1. Inhibition of HBV DNA Replication (qPCR):
-
Seed HepG2.2.15 cells in a 24-well plate at a density of 5 x 10^4 cells/well.
-
After 24 hours, treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay). Include a positive control (e.g., Entecavir) and a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
After the incubation period, collect the cell culture supernatant.
-
Extract viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the HBV DNA copy number using a real-time quantitative PCR (qPCR) assay with specific primers and probes for the HBV genome.
-
Calculate the 50% effective concentration (EC50), the concentration of this compound that inhibits HBV DNA replication by 50%.
3.2. Inhibition of HBsAg and HBeAg Secretion (ELISA):
-
Follow the same cell seeding and treatment protocol as described for the HBV DNA replication assay (Section 3.1).
-
After 72 hours of incubation, collect the cell culture supernatant.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISA) to quantify the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatant, following the manufacturer's protocol for the specific ELISA kits.
-
Calculate the EC50 values for the inhibition of HBsAg and HBeAg secretion.
Data Presentation
The quantitative data from the cytotoxicity and antiviral assays should be summarized in a clear and structured table for easy comparison and interpretation.
| Compound | CC50 (µM) | EC50 (HBV DNA, µM) | EC50 (HBsAg, µM) | EC50 (HBeAg, µM) | Selectivity Index (SI = CC50/EC50 HBV DNA) |
| This compound | Insert Value | Insert Value | Insert Value | Insert Value | Insert Value |
| Positive Control (e.g., Entecavir) | Insert Value | Insert Value | Insert Value | Insert Value | Insert Value |
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the cytotoxicity and antiviral activity of this compound.
HBV Life Cycle and Target of this compound
Caption: Simplified HBV life cycle highlighting the inhibition of nucleocapsid assembly by this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in assay results | Inconsistent cell seeding, pipetting errors, edge effects in plates. | Ensure proper cell counting and uniform cell suspension. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Low cell viability in controls | Mycoplasma contamination, poor quality of reagents, incorrect incubator settings. | Regularly test for mycoplasma. Use high-quality, pre-tested reagents. Verify incubator temperature and CO2 levels. |
| No dose-dependent inhibition observed | Incorrect compound concentration, compound instability, compound insolubility. | Verify stock concentration and dilution calculations. Prepare fresh dilutions for each experiment. Check for compound precipitation at higher concentrations. |
| High background in ELISA | Insufficient washing, non-specific antibody binding. | Increase the number of wash steps. Ensure proper blocking as per the kit protocol. |
| No amplification in qPCR for controls | DNA degradation, PCR inhibitors, incorrect primer/probe concentration. | Use nuclease-free water and reagents. Ensure proper DNA extraction and purification. Optimize primer and probe concentrations. |
References
Application Notes and Protocols: Quantitative PCR Assays for Evaluating the Efficacy of HBV-IN-35
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of a stable viral DNA intermediate, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes.[1] This cccDNA molecule serves as the transcriptional template for all viral RNAs, making it the key target for curative therapies.[2][3] HBV-IN-35 is a novel investigational small molecule designed to disrupt the HBV life cycle at the level of the nuclear cccDNA reservoir.
These application notes provide detailed protocols for using quantitative PCR (qPCR) to assess the antiviral activity of this compound by specifically measuring the reduction in HBV cccDNA and total HBV DNA in cell culture models. Accurate and specific quantification of these viral nucleic acids is essential for evaluating drug efficacy and understanding the mechanism of action.[][5]
Hypothesized Mechanism of Action of this compound
This compound is hypothesized to inhibit the establishment or maintenance of the HBV cccDNA pool. Upon infection, the relaxed circular DNA (rcDNA) genome of HBV is transported to the nucleus and converted into cccDNA by host cellular factors.[1][6] this compound is designed to interfere with this critical step, either by blocking the rcDNA-to-cccDNA conversion or by promoting the non-cytolytic decay of the existing cccDNA minichromosome. The diagram below illustrates the HBV replication cycle and the proposed target of this compound.
Caption: HBV life cycle and the proposed target of this compound.
Experimental Workflow for Efficacy Testing
The general workflow for assessing the antiviral efficacy of this compound involves treating HBV-infected hepatocyte cultures with the compound, followed by DNA extraction and qPCR analysis to quantify changes in viral DNA levels.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Quantification of HBV cccDNA
This protocol is designed for the specific quantification of HBV cccDNA, which is challenging due to the presence of other viral DNA forms like rcDNA.[2] The procedure includes a nuclease digestion step to eliminate non-cccDNA intermediates.[5][7]
1. Materials:
-
HBV-infected cell cultures (e.g., HepG2-NTCP)
-
DNA extraction kit (e.g., QIAamp DNA Mini Kit)[8]
-
T5 Exonuclease or Plasmid-Safe ATP-Dependent DNase (PSD)
-
cccDNA-specific forward and reverse primers[9]
-
qPCR probe (e.g., TaqMan probe) or SYBR Green master mix[10]
-
qPCR instrument (e.g., LightCycler, ABI 7500)
-
HBV plasmid standard for standard curve generation
2. Procedure:
-
Cell Lysis and DNA Extraction:
-
Nuclease Digestion (Critical Step):
-
To specifically quantify cccDNA, it is crucial to digest other HBV DNA replicative intermediates (rcDNA, dslDNA).[5]
-
Option A (T5 Exonuclease): Treat 1 µg of extracted DNA with T5 Exonuclease. This enzyme efficiently removes rcDNA and dslDNA.[2][9] Incubate at 37°C for 30-60 minutes, followed by enzyme inactivation.
-
Option B (Plasmid-Safe DNase - PSD): Treat 1 µg of DNA with PSD. This enzyme digests linear and relaxed circular DNA but not covalently closed circular DNA. Note that PSD may not efficiently digest protein-free rcDNA (pf-rcDNA).[5][7]
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing qPCR buffer, dNTPs, forward/reverse primers, probe (if using TaqMan), and DNA polymerase.
-
Set up reactions in triplicate for each sample, standard, and no-template control (NTC).
-
A typical reaction volume is 20-25 µL, containing 2-5 µL of digested DNA.[8]
-
-
Thermal Cycling:
-
Standard Curve:
-
Prepare a serial dilution of a plasmid containing the HBV genome (e.g., from 10^7 to 10^1 copies/µL).
-
Run the standards in the same qPCR plate as the samples to generate a standard curve for absolute quantification.[]
-
Protocol 2: Quantification of Total HBV DNA (rcDNA and integrated DNA)
This protocol measures all forms of HBV DNA and is useful for assessing the overall impact of a drug on viral replication.
1. Procedure:
-
DNA Extraction: Extract total DNA as described in Protocol 1 (Step 1).
-
qPCR Reaction: Perform qPCR as described in Protocol 1 (Steps 3-5) but using the undigested total DNA extract. Use primers that amplify a conserved region of the HBV genome.[12]
Data Presentation and Analysis
The efficacy of this compound is determined by the reduction in cccDNA and total HBV DNA copies relative to a vehicle-treated control. Data should be presented in clear, tabular format.
Table 1: Effect of this compound on HBV cccDNA Levels in HepG2-NTCP Cells
| Treatment Concentration (µM) | Mean cccDNA Copies/Cell (± SD) | % Reduction vs. Vehicle |
| Vehicle Control (0 µM) | 10.5 ± 1.2 | 0% |
| 0.1 | 8.2 ± 0.9 | 21.9% |
| 1.0 | 4.1 ± 0.5 | 61.0% |
| 10.0 | 1.3 ± 0.3 | 87.6% |
| 50.0 | 0.4 ± 0.1 | 96.2% |
Table 2: Effect of this compound on Total HBV DNA Levels in HepG2-NTCP Cells
| Treatment Concentration (µM) | Mean Total HBV DNA Copies/Cell (± SD) | % Reduction vs. Vehicle |
| Vehicle Control (0 µM) | 350.6 ± 25.5 | 0% |
| 0.1 | 315.2 ± 21.8 | 10.1% |
| 1.0 | 201.4 ± 15.7 | 42.6% |
| 10.0 | 85.1 ± 9.3 | 75.7% |
| 50.0 | 31.8 ± 4.1 | 90.9% |
Analysis:
-
The quantification cycle (Cq) values are used to determine the starting copy number of the target in each sample by interpolating from the standard curve.
-
Normalize the viral DNA copy number to a reference gene (e.g., RNase P) or cell number to account for variations in cell density and DNA extraction efficiency.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage reduction against the log of the drug concentration. The IC50 is a key metric for comparing the potency of antiviral compounds.[13] The data indicates that this compound is more potent against cccDNA than total HBV DNA at lower concentrations, supporting its hypothesized mechanism of action.
References
- 1. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis B virus receptors and molecular drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms during Hepatitis B Infection and the Effects of the Virus Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. A PCR assay to quantify patterns of HBV transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genomica.uaslp.mx [genomica.uaslp.mx]
- 13. Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of HBV-IN-35 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions suffering from chronic infection that can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] Current treatments with nucleos(t)ide analogs can suppress viral replication but rarely lead to a complete cure due to the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes.[2][3] This necessitates the discovery of novel antiviral agents that target different aspects of the HBV life cycle. One promising strategy is the modulation of HBV capsid assembly, a critical step for viral replication and persistence.[4][5][6]
Capsid assembly modulators (CAMs) are small molecules that interfere with the formation of the viral capsid, leading to the assembly of non-functional capsids or preventing capsid formation altogether, thereby inhibiting viral replication.[5][6][7] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of analogs of a representative HBV capsid assembly modulator, herein referred to as HBV-IN-35, to identify and characterize novel anti-HBV compounds.
Data Presentation: Antiviral Activity and Cytotoxicity
The following table summarizes the quantitative data for representative HBV capsid assembly modulators and other antiviral compounds, providing a benchmark for the evaluation of this compound analogs.
| Compound Class | Compound Name | Antiviral Activity (EC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Cell Line | Reference |
| Capsid Assembly Modulators | GLS4 | -1.42 to -3.5 log10 IU/mL (HBV DNA decline) | Not Reported | Not Applicable | Patients | [8] |
| NVR 3-778 | -1.43 log10 IU/mL (HBV DNA decline) | Not Reported | Not Applicable | Patients | [8] | |
| Bay 41-4109 | 0.35 µM | >10 µM | >28.6 | HepG2.2.15 | [9] | |
| HAP 1d | 6.24 µM | Low | Not Reported | HepG2.2.15 | [9] | |
| Other HBV Inhibitors | Pranlukast | 4.3 µM | >50 µM | >11.6 | HepG2-NTCPsec+ | [1] |
| Cytochalasin D | 0.07 µM | >50 µM | >714 | HepG2-NTCPsec+ | [1] | |
| Fludarabine | 0.1 µM | 13.4 µM | 134 | HepG2-NTCPsec+ | [1] | |
| Dexmedetomidine | 6.2 µM | >50 µM | >8.1 | HepG2-NTCPsec+ | [1] | |
| Skimmianine | 0.36 pM | 1.67 µM | 5,100,000 | Primary Human Hepatocytes | [10] |
Experimental Protocols
Cell-Based High-Throughput Screening Assay for Antiviral Activity
This protocol describes a primary HTS assay to identify compounds that inhibit HBV replication using an HBV-producing cell line.
Materials:
-
HepG2.2.15 cell line (stably expressing HBV)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound analogs dissolved in DMSO
-
Positive control (e.g., Bay 41-4109)
-
Negative control (DMSO)
-
384-well cell culture plates
-
Automated liquid handling system
-
Reagents for quantifying secreted HBV DNA (e.g., qPCR) or HBsAg/HBeAg (e.g., ELISA)
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 384-well plates at a density of 5,000 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C and 5% CO2 for 24 hours.
-
Compound Treatment: Using an automated liquid handler, treat the cells with a range of concentrations of this compound analogs. Include positive and negative controls on each plate.
-
Incubation: Incubate the plates at 37°C and 5% CO2 for 4-5 days.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis of secreted viral markers.
-
Quantification of Viral Markers:
-
HBV DNA: Extract viral DNA from the supernatant and quantify using quantitative PCR (qPCR) with primers specific for the HBV genome.[8]
-
HBsAg/HBeAg: Measure the levels of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) using a chemiluminescent immunoassay or ELISA.[8][11]
-
-
Data Analysis: Determine the half-maximal effective concentration (EC50) for each compound by plotting the percentage of viral marker inhibition against the compound concentration.
Cytotoxicity Assay
This protocol is essential to determine the toxicity of the hit compounds from the primary screen.
Materials:
-
HepG2.2.15 cells (or a non-HBV producing liver cell line like HepG2)
-
Cell culture reagents as listed above
-
This compound analogs
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
384-well opaque-walled plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in 384-well opaque-walled plates as described in the antiviral assay.
-
Compound Treatment: Treat the cells with the same concentration range of this compound analogs as in the primary screen.
-
Incubation: Incubate the plates at 37°C and 5% CO2 for the same duration as the antiviral assay (4-5 days).
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) for each compound. The Selectivity Index (SI = CC50/EC50) can then be determined to assess the therapeutic window.
Secondary Assay: Native Agarose Gel Electrophoresis for Capsid Assembly
This assay confirms the mechanism of action of hit compounds as capsid assembly modulators.
Materials:
-
HBc-producing BHK-21 cells (or other suitable cell line)
-
Cell lysis buffer
-
Native agarose gel
-
Electrophoresis apparatus
-
Transfer buffer and nitrocellulose membrane
-
Primary antibody against HBV core protein (HBcAg)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat HBc-producing cells with effective concentrations of the hit compounds for 24 hours.[9]
-
Cell Lysis: Lyse the cells to release intracellular components, including assembled capsids.
-
Native Agarose Gel Electrophoresis: Separate the cell lysates on a native agarose gel to distinguish between properly assembled capsids, assembly intermediates, and free core protein dimers.[9]
-
Immunoblotting: Transfer the proteins to a nitrocellulose membrane and probe with an anti-HBcAg antibody to visualize the different forms of the core protein.[9]
-
Analysis: Compounds that modulate capsid assembly will show a change in the pattern of HBcAg-containing species, such as a decrease in intact capsids and an increase in aberrant high-molecular-weight structures or unassembled dimers.[9]
Visualizations
HBV Life Cycle and the Role of Capsid Assembly
The following diagram illustrates the key stages of the HBV life cycle and highlights the critical role of capsid assembly, the target of this compound and its analogs.
Caption: The HBV life cycle with the capsid assembly step targeted by this compound analogs.
High-Throughput Screening Workflow
This diagram outlines the logical flow of the HTS campaign for identifying and characterizing this compound analogs.
Caption: Workflow for HTS of this compound analogs.
Signaling Pathway: Mechanism of Capsid Assembly Modulation
This diagram depicts the proposed mechanism of action for capsid assembly modulators like this compound.
Caption: Normal vs. Modulated HBV Capsid Assembly.
References
- 1. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening of Antiviral Compounds Using a Recombinant Hepatitis B Virus and Identification of a Possible Infection Inhibitor, Skimmianine [mdpi.com]
- 3. Hepatitis B virus receptors and molecular drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Effectors of Hepatitis B Virus Capsid Assembly Give Insight into Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Antiviral Activity and Pharmacokinetics of the Hepatitis B Virus (HBV) Capsid Assembly Modulator GLS4 in Patients With Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening of Antiviral Compounds Using a Recombinant Hepatitis B Virus and Identification of a Possible Infection Inhibitor, Skimmianine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An RNAi-based high-throughput screening assay to identify small molecule inhibitors of hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]
Studying HBV cccDNA Formation with Hbv-IN-35: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Hbv-IN-35, a novel hypothetical inhibitor, to investigate the mechanisms of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation. The protocols outlined below are designed to facilitate the study of its efficacy and mode of action in relevant cell culture models.
Introduction to HBV cccDNA and Therapeutic Intervention
Hepatitis B virus infection is a major global health concern, with the persistence of the viral genome in the form of cccDNA within the nucleus of infected hepatocytes being the primary obstacle to a cure.[1][2][3] This stable minichromosome serves as the template for all viral transcription, making its formation and maintenance critical for the viral lifecycle.[2][4] The conversion of the relaxed circular DNA (rcDNA) genome into cccDNA is a complex process that relies on the host cell's DNA repair machinery, presenting a key target for antiviral therapies.[2][5][6] this compound is postulated to be a potent inhibitor of a crucial host factor involved in this conversion process.
Presumed Mechanism of Action of this compound
While the precise target of this compound is under investigation, it is hypothesized to interfere with one of the key steps in the conversion of rcDNA to cccDNA. This process involves several stages, including the removal of the viral polymerase, completion of the plus-strand DNA, removal of the RNA primer, and ligation of both DNA strands.[1][5] Potential targets for an inhibitor like this compound include host factors such as tyrosyl-DNA-phosphodiesterase 2 (TDP2), flap endonuclease 1 (FEN1), or various DNA polymerases and ligases that have been implicated in cccDNA formation.[1][5][6][7][8]
Experimental Workflows and Protocols
I. Cell Culture and HBV Infection Models
Objective: To establish a robust in vitro system for studying the effect of this compound on HBV cccDNA formation.
Recommended Cell Lines:
-
HepG2-NTCP cells: A human hepatoma cell line engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), the primary receptor for HBV entry.[4]
-
Primary Human Hepatocytes (PHH): Provide a more physiologically relevant model, though they are more challenging to culture and maintain.
Protocol 1: In vitro HBV Infection and this compound Treatment
-
Cell Seeding: Seed HepG2-NTCP cells in collagen-coated plates at an appropriate density to achieve 80-90% confluency at the time of infection.
-
HBV Inoculation: Infect the cells with HBV (genotype D is commonly used) at a multiplicity of infection (MOI) of 100-200 genome equivalents per cell in the presence of 4% polyethylene glycol (PEG) 8000 for 16-24 hours.
-
This compound Treatment: Following removal of the inoculum, wash the cells and culture them in fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Time-Course Analysis: Harvest cells at different time points post-infection (e.g., 12, 24, 48, 72 hours) to analyze the kinetics of cccDNA formation and the effect of the inhibitor.[3][9]
Caption: Workflow for assessing this compound's impact on HBV infection.
II. Quantification of HBV cccDNA
Objective: To accurately measure the levels of cccDNA in infected cells treated with this compound.
Protocol 2: Extraction of Protein-Free DNA and cccDNA Quantification by qPCR
This is a critical step, as the presence of other viral DNA forms can lead to overestimation of cccDNA.[10][11]
-
Hirt Extraction: Utilize the Hirt DNA extraction method to selectively isolate low-molecular-weight, protein-free DNA, which includes cccDNA and deproteinated rcDNA.[11]
-
Exonuclease Treatment: Treat the extracted DNA with a plasmid-safe ATP-dependent DNase to digest remaining rcDNA and other linear DNA forms, enriching for cccDNA.
-
Quantitative PCR (qPCR):
-
Design specific primers and a TaqMan probe that amplify a region of the HBV genome spanning the gap region of rcDNA, ensuring that only fully ligated cccDNA is efficiently amplified.[10][12]
-
Use a standard curve generated from a serial dilution of a plasmid containing the HBV genome to determine the absolute copy number of cccDNA.
-
Normalize cccDNA levels to a host housekeeping gene (e.g., β-globin) to account for variations in cell number and DNA extraction efficiency.[12]
-
Caption: Steps for accurate quantification of HBV cccDNA.
III. Analysis of HBV Replication Intermediates and Viral Markers
Objective: To determine the effect of this compound on overall HBV replication.
Protocol 3: Southern Blot Analysis of HBV DNA
-
Total DNA Extraction: Extract total intracellular DNA from treated and untreated infected cells.
-
Enzyme Digestion: Digest a portion of the DNA with an enzyme that linearizes cccDNA (e.g., EcoRI) and leave another portion undigested.
-
Gel Electrophoresis and Blotting: Separate the DNA fragments by agarose gel electrophoresis and transfer to a nylon membrane.
-
Hybridization: Use a ³²P-labeled HBV-specific DNA probe to detect the different forms of HBV DNA (cccDNA, rcDNA, and single-stranded DNA). This allows for the visualization and relative quantification of each species.
Protocol 4: Quantification of Viral Antigens and RNA
-
HBeAg and HBsAg Quantification: Measure the levels of secreted Hepatitis B e-antigen (HBeAg) and Hepatitis B surface antigen (HBsAg) in the cell culture supernatant using commercial ELISA kits.
-
HBV RNA Quantification: Extract total RNA from the cells and perform reverse transcription followed by qPCR (RT-qPCR) to quantify the levels of pregenomic RNA (pgRNA) and other viral transcripts.
Data Presentation
All quantitative data should be summarized in tables to facilitate clear comparison between different treatment conditions.
Table 1: Effect of this compound on HBV cccDNA Levels
| This compound Conc. (µM) | cccDNA copies/cell (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 10.5 ± 1.2 | 0 |
| 0.1 | 8.2 ± 0.9 | 21.9 |
| 1 | 4.1 ± 0.5 | 61.0 |
| 10 | 1.5 ± 0.3 | 85.7 |
Table 2: Effect of this compound on Other HBV Markers
| This compound Conc. (µM) | HBeAg (ng/mL) | HBsAg (ng/mL) | pgRNA (relative units) |
| 0 (Vehicle) | 150.2 ± 15.1 | 850.6 ± 75.3 | 1.00 ± 0.12 |
| 0.1 | 125.8 ± 12.3 | 830.1 ± 69.8 | 0.95 ± 0.10 |
| 1 | 70.4 ± 8.9 | 845.2 ± 72.1 | 0.88 ± 0.09 |
| 10 | 35.1 ± 5.6 | 855.9 ± 80.4 | 0.91 ± 0.11 |
Signaling Pathway Visualization
The formation of cccDNA from rcDNA is a multi-step process involving several host DNA repair enzymes. This compound is hypothesized to inhibit a key enzyme in this pathway.
Caption: Hypothesized inhibition of host DNA polymerase by this compound.
Conclusion
These application notes provide a framework for researchers to effectively utilize this compound as a tool to dissect the intricate process of HBV cccDNA formation. The detailed protocols for cell culture, infection, inhibitor treatment, and various analytical techniques will enable a thorough evaluation of the compound's antiviral activity and its specific impact on the HBV lifecycle. The systematic approach to data collection and presentation will facilitate the clear interpretation of results and contribute to the development of novel therapeutics aimed at eradicating chronic hepatitis B.
References
- 1. Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HBV cccDNA: The Molecular Reservoir of Hepatitis B Persistence and Challenges to Achieve Viral Eradication [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms during Hepatitis B Infection and the Effects of the Virus Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Hepatitis B Virus cccDNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Hepatitis B virus cccDNA is formed through distinct repair processes of each strand | Semantic Scholar [semanticscholar.org]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. New Insights on Molecular Mechanism of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel method to precisely quantify hepatitis B virus covalently closed circular (ccc)DNA formation and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple and Reliable Method to Quantify the Hepatitis B Viral Load and Replicative Capacity in Liver Tissue and Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Antiviral Efficacy of HBV-IN-35 Using Advanced Long-Term Culture Models
Audience: Researchers, scientists, and drug development professionals in the field of virology and hepatology.
Purpose: This document provides detailed protocols and application data for the evaluation of HBV-IN-35, a novel Hepatitis B Virus (HBV) inhibitor, using state-of-the-art long-term in vitro culture models. The methodologies described herein are essential for characterizing the dose-dependent efficacy and long-term antiviral activity of new chemical entities targeting HBV.
Introduction to this compound and Long-Term Culture Models
Chronic Hepatitis B (CHB) infection, caused by the Hepatitis B Virus, remains a significant global health challenge. The persistence of the virus is primarily due to the stability of the covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes, which serves as the template for all viral transcripts.[1][2] Current therapies, such as nucleos(t)ide analogues (NAs), can suppress HBV replication but rarely lead to a functional cure, necessitating long-term treatment.[3]
The development of curative therapies requires robust preclinical models that can sustain HBV infection for extended periods to accurately assess an inhibitor's impact on cccDNA pools and viral protein expression. Traditional models often suffer from short lifespans or an inability to support the full viral life cycle.[4][5] This note focuses on two advanced, long-term culture systems: HepG2-NTCP cells and Human Liver Organoids .[6][7]
This compound is a novel small molecule inhibitor of HBV with potent antiviral activity. It has demonstrated efficacy in both mouse and human hepatocytes, with reported EC50 values of 100 nM and 400 nM, respectively[8]. While its precise binding target is proprietary, its activity profile is consistent with that of a Capsid Assembly Modulator (CpAM) . CpAMs represent a promising class of antivirals that can disrupt multiple stages of the HBV life cycle, including pgRNA encapsidation and new virion formation, ultimately impacting the establishment and maintenance of the cccDNA pool.[3]
The HBV Life Cycle and Proposed Mechanism of Action of this compound
The HBV life cycle is a complex process offering multiple targets for therapeutic intervention. The virus enters hepatocytes via the NTCP receptor, after which the viral genome is transported to the nucleus and converted into cccDNA.[1][9] This cccDNA is the template for viral RNAs, including the pregenomic RNA (pgRNA). In the cytoplasm, pgRNA is encapsidated along with the viral polymerase into newly forming core particles. Inside this capsid, reverse transcription occurs, producing new viral DNA. These mature capsids can either be enveloped and secreted as new virions or return to the nucleus to replenish the cccDNA pool.[2][7]
As a proposed CpAM, this compound is hypothesized to interfere with the correct formation of the viral capsid, leading to the degradation of pgRNA and preventing the formation of replication-competent particles.
Experimental Workflow for this compound Evaluation
A systematic workflow is critical for evaluating antiviral compounds. The process involves establishing stable, long-term cultures, infecting them with HBV, administering the inhibitor over a defined time course, and quantifying key viral markers from both cell lysates and supernatants.
Detailed Experimental Protocols
Protocol 1: Culture and HBV Infection of HepG2-NTCP Cells
HepG2 cells engineered to express the HBV entry receptor NTCP (sodium taurocholate co-transporting polypeptide) are a widely used model for studying the complete HBV life cycle.[7][10][11]
Materials:
-
HepG2-NTCP cells
-
DMEM, supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1 mM Sodium Pyruvate, 0.5 mg/mL G418
-
Collagen-coated plates (24- or 48-well)
-
PIM (Primary Hepatocyte Induction Medium) containing 2% DMSO
-
HBV inoculum (derived from HepG2.2.15 cell culture or patient serum)
-
PEG-8000 solution (4%)
Procedure:
-
Seeding: Seed HepG2-NTCP cells onto collagen-coated plates at a density of 1.5 x 10^5 cells/cm². Culture for 24-48 hours until confluent.
-
Differentiation: Replace the culture medium with PIM containing 2% DMSO and incubate for 2-3 days to enhance susceptibility to infection.[12][13]
-
Infection: Prepare the HBV inoculum in PIM supplemented with 4% PEG-8000. Aspirate the medium from the cells and add the HBV inoculum at a multiplicity of infection (MOI) of 100-500 genome equivalents (GE) per cell.
-
Incubation: Incubate the cells with the virus for 16-24 hours at 37°C.
-
Washing: After incubation, carefully aspirate the inoculum and wash the cells 3-4 times with sterile PBS to remove unbound virus particles.
-
Culture: Add fresh PIM (with 2% DMSO) to the wells. The day of washing is considered Day 0 post-infection.
Protocol 2: Generation and HBV Infection of Human Liver Organoids
Human liver organoids are a 3D culture system derived from adult stem cells that closely mimic the physiology of the liver, offering a highly relevant platform for drug screening.[6]
Materials:
-
Human liver tissue (biopsy or resection)
-
Organoid Expansion Medium (EM)
-
Organoid Differentiation Medium (DM)
-
Basement Membrane Extract (e.g., Matrigel)
-
HBV inoculum
Procedure:
-
Generation: Isolate adult stem cells from liver tissue and embed them in domes of Basement Membrane Extract. Culture in Expansion Medium to generate organoids. This process typically takes 2-4 weeks.
-
Differentiation: Once organoids are established, switch the culture to Differentiation Medium for 7-10 days. This halts proliferation and induces a functional hepatocyte-like phenotype, including the expression of NTCP.[6]
-
Infection: Harvest differentiated organoids, gently break them into smaller fragments, and resuspend in DM mixed with the HBV inoculum (MOI 500-1000 GE/cell).
-
Spin-Infection: Transfer the organoid/virus suspension to a new plate and centrifuge at a low speed (e.g., 800 x g) for 1 hour at 37°C to facilitate virus-cell contact.
-
Washing & Re-plating: After spin-infection, wash the organoids with PBS, resuspend them in fresh Basement Membrane Extract, plate as new domes, and add fresh DM. This is Day 0 post-infection.
Protocol 3: Quantification of Viral Markers
A. Extracellular HBV DNA (qPCR):
-
Collect 50-100 µL of culture supernatant at specified time points (e.g., Day 3, 6, 9 post-treatment).
-
Extract viral DNA using a commercial viral DNA/RNA extraction kit.
-
Perform quantitative PCR (qPCR) using primers and probes specific for a conserved region of the HBV genome (e.g., S gene).
-
Quantify the results against a standard curve of a plasmid containing the HBV genome. Results are expressed as GE/mL.
B. Intracellular cccDNA (qPCR):
-
Harvest cells/organoids and perform Hirt protein-free DNA extraction to selectively isolate low molecular weight episomal DNA, reducing contamination from replicative intermediates.
-
Treat the extracted DNA with a plasmid-safe ATP-dependent DNase (PSD) to digest any remaining relaxed-circular (rcDNA) and double-stranded linear (dslDNA) forms, which are not protected by a protein coat.
-
Perform qPCR using cccDNA-specific primers that span the gap region of rcDNA, ensuring amplification only occurs from the closed circular template.
-
Quantify against a cccDNA standard and normalize to a housekeeping gene (e.g., GAPDH, RNase P) to determine copies per cell.[8]
C. Secreted HBsAg and HBeAg (ELISA):
-
Collect culture supernatant at specified time points.
-
Use commercial quantitative ELISA kits for HBsAg and HBeAg following the manufacturer's instructions.
-
Briefly, add diluted supernatants and standards to antibody-coated plates. Incubate, wash, and add a horseradish peroxidase (HRP)-conjugated detection antibody.
-
After another wash, add the TMB substrate. Stop the reaction and measure absorbance at 450 nm.
-
Calculate antigen concentrations (ng/mL or IU/mL) based on the standard curve.
Data Presentation: Efficacy of this compound
The following tables present representative data from the evaluation of this compound in long-term culture models. The data is structured to demonstrate a clear dose- and time-dependent antiviral effect, consistent with the reported EC50 of ~400 nM in human hepatocytes[8].
Table 1: Effect of this compound on Extracellular HBV DNA in Infected HepG2-NTCP Cells
| Treatment Concentration | Mean HBV DNA Reduction (log10 GE/mL) vs. Vehicle | | :--- | :---: | :---: | :---: | | | Day 3 | Day 6 | Day 9 | | Vehicle (0.1% DMSO) | 0.00 | 0.00 | 0.00 | | 10 nM | 0.45 | 0.61 | 0.75 | | 50 nM | 1.15 | 1.48 | 1.62 | | 400 nM (EC50) | 2.25 | 2.89 | 3.15 | | 2 µM | 2.95 | 3.65 | >4.0 | | 10 µM | >3.5 | >4.0 | >4.0 |
Table 2: Effect of this compound on Intracellular cccDNA in Infected Human Liver Organoids
| Treatment Concentration | Mean cccDNA Reduction (log10 copies/cell) vs. Vehicle at Day 12 |
| Vehicle (0.1% DMSO) | 0.00 |
| 50 nM | 0.21 |
| 400 nM (EC50) | 0.55 |
| 2 µM | 0.98 |
| 10 µM | 1.25 |
Table 3: Effect of this compound on Secreted Viral Antigens in Infected Human Liver Organoids at Day 9
| Treatment Concentration | Mean HBsAg Reduction (%) vs. Vehicle | Mean HBeAg Reduction (%) vs. Vehicle |
| Vehicle (0.1% DMSO) | 0 | 0 |
| 50 nM | 28 | 35 |
| 400 nM (EC50) | 65 | 72 |
| 2 µM | 92 | 95 |
| 10 µM | >98 | >98 |
Conclusion
The protocols and data presented in this application note demonstrate a robust framework for the preclinical evaluation of novel anti-HBV agents like this compound. The use of long-term culture models, particularly HepG2-NTCP cells for scalable screening and human liver organoids for physiologically relevant efficacy and toxicity studies, provides critical insights into a compound's ability to reduce viral replication, secreted antigens, and the persistent cccDNA reservoir. The representative data for this compound showcases its potent, dose-dependent inhibition of multiple viral markers, supporting its further development as a potential component of a curative therapy for chronic hepatitis B.
References
- 1. Hepatitis - Wikipedia [en.wikipedia.org]
- 2. Antiviral therapy and resistance with hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Interleukin-35 Suppresses Antiviral Immune Response in Chronic Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IL-35: A Novel Immunomodulator in Hepatitis B Virus-Related Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatitis B virus receptors and molecular drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms during Hepatitis B Infection and the Effects of the Virus Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | IL-35: A Novel Immunomodulator in Hepatitis B Virus-Related Liver Diseases [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Interleukin-35 Level Is Reduced in Patients with Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hbv-IN-35 Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Hbv-IN-35 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] A stock solution of up to 10 mM in DMSO can be prepared.[1] For best practices, it is advisable to prepare a high-concentration stock solution, which can then be serially diluted for your experiments.
Q2: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds.[2][3] This is often due to the compound's low kinetic solubility in the final assay medium. Here are several strategies to address this:
-
Optimize the final DMSO concentration: While minimizing DMSO is often desirable, a slightly higher final concentration (e.g., 0.5% to 1%) might be necessary to maintain solubility. However, always determine the DMSO tolerance of your specific cell line or assay system.
-
Use a gentle mixing process: When diluting, add the DMSO stock to the aqueous buffer while gently vortexing or mixing to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.[3]
-
Consider co-solvents: In some cases, a combination of solvents can be more effective. However, compatibility with the assay must be verified.
-
Prepare an intermediate dilution: Instead of a single large dilution, perform a serial dilution. For example, first dilute the 10 mM DMSO stock to 1 mM in DMSO, and then dilute this into your aqueous buffer.
Q3: Can I use other solvents besides DMSO for my stock solution?
A3: While DMSO is the most common and recommended solvent, other organic solvents like ethanol or DMF could potentially be used.[3][4] However, the solubility of this compound in these solvents has not been reported. If you choose to use an alternative solvent, it is crucial to first determine the solubility of this compound in that solvent and then assess the solvent's compatibility with your in vitro assay, including potential toxicity to cells.
Q4: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my in vitro assay?
A4:
-
Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with the solid form of the compound. This is a state of lowest energy.
-
Kinetic solubility is the concentration of a compound at the point of precipitation from a solution that was prepared by adding the compound from a high-concentration stock (like DMSO) into an aqueous buffer.[5]
For most in vitro assays, kinetic solubility is the more relevant parameter because experimental timelines are often too short for the system to reach thermodynamic equilibrium.[5][6] The goal is to keep the compound in solution for the duration of the assay.
Q5: Are there any additives I can use in my assay buffer to improve the solubility of this compound?
A5: Yes, several additives can be considered, but their compatibility with your specific assay must be validated:
-
Surfactants/Detergents: Non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01% - 0.05%) can help solubilize compounds in enzyme assays.[2] However, these are often not suitable for cell-based assays as they can be cytotoxic.[2]
-
Serum or Albumin: For cell-based assays, the presence of serum (e.g., FBS) in the culture medium can aid in solubilizing lipophilic compounds.[2] Bovine serum albumin (BSA) can also be added to buffer systems to improve solubility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. | Low kinetic solubility of this compound in the final assay buffer. The final concentration exceeds the solubility limit. | - Decrease the final concentration of this compound.- Increase the final percentage of DMSO in the assay (check for assay compatibility).- Add the DMSO stock to the buffer with vigorous vortexing for rapid dispersion.- Prepare an intermediate dilution in DMSO before adding to the aqueous buffer. |
| The solution is initially clear but becomes cloudy or shows precipitate over time. | The compound is falling out of a supersaturated solution as it moves towards its thermodynamic solubility limit. | - Reduce the incubation time of the assay if possible.- Consider adding a stabilizing agent like BSA to the buffer if compatible with the assay.- Convert the compound to its amorphous form by lyophilization, which can enhance the solubilization rate.[2] |
| High variability in experimental results between replicates. | Inconsistent amounts of soluble compound due to precipitation. | - Visually inspect each well or tube for any signs of precipitation before starting the assay.- Prepare a fresh dilution of this compound for each experiment.- Follow a standardized and consistent dilution protocol. |
| Lower than expected potency (higher EC50) in the assay. | The actual concentration of the soluble compound is lower than the nominal concentration due to precipitation.[7] | - Determine the kinetic solubility of this compound in your specific assay buffer (see protocol below).- Ensure that all tested concentrations are below the measured solubility limit. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound in Aqueous Buffer
This protocol provides a method to estimate the kinetic solubility of this compound in your specific assay buffer using nephelometry (light scattering) to detect precipitation.
Materials:
-
This compound
-
DMSO
-
Your aqueous assay buffer (e.g., PBS, cell culture medium)
-
96-well clear bottom microplate
-
Nephelometer or a plate reader capable of measuring light scattering or absorbance at a high wavelength (e.g., 500-600 nm)[3]
Method:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of 2-fold serial dilutions of the this compound stock solution in DMSO in a separate plate or tubes.
-
In the 96-well assay plate, add your aqueous assay buffer to each well.
-
Transfer a small, consistent volume of each DMSO dilution of this compound into the corresponding wells of the assay plate, ensuring the final DMSO concentration is constant across all wells (e.g., 1%). Include a DMSO-only control.
-
Mix the plate gently for 1-2 minutes.
-
Incubate the plate at your experimental temperature for a relevant period (e.g., 1-2 hours).
-
Measure the light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 550 nm).
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in light scattering compared to the DMSO-only control.
Visualizations
HBV Replication Cycle and Potential Target for this compound
Caption: HBV replication cycle in a hepatocyte, highlighting encapsidation as a potential target for inhibitors like this compound.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A step-by-step workflow for troubleshooting solubility issues with this compound in in vitro assays.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with HBV-IN-35 and Related HBV Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hepatitis B Virus (HBV) inhibitor Hbv-IN-35 (also known as compound HY-149392) and in the broader context of experiments involving HBV. Inconsistent results in virology and immunology research can arise from multiple factors, ranging from reagent stability to cellular responses. This guide is designed to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Compound 88 or HY-149392) is an inhibitor of the Hepatitis B Virus.[1] It functions as a modulator of the HBV nucleocapsid assembly.[1] By interfering with this process, it disrupts the viral life cycle. The replication of the HBV genome occurs within the viral core particle, making capsid assembly a critical target for antiviral therapies.[2]
Q2: I am observing high variability in the EC50 value of this compound in my cell-based assays. What could be the cause?
High variability in EC50 values can stem from several sources. This compound is reported to have an EC50 of 100 nM in mouse hepatocytes and 400 nM in human hepatocytes.[1] Inconsistent results may be due to:
-
Cell Line Health and Passage Number: Ensure your hepatoma cell lines (e.g., HepG2-NTCP, Huh7) are healthy, free of contamination, and within a low passage number range.[3] Cellular differentiation status, which can be influenced by passage number, can affect HBV susceptibility.[4]
-
Compound Solubility and Stability: this compound is soluble in DMSO at 10 mM.[1] Ensure the compound is fully dissolved and avoid repeated freeze-thaw cycles. Poor solubility can lead to inaccurate concentrations in your assay. The stability of HBV itself is very high, with a half-life of over 22 days at 37°C, so degradation of the virus during the experiment is less likely to be a source of variability.[5][6]
-
Assay Readout and Timing: The timing of your endpoint measurement (e.g., HBsAg, HBeAg, or HBV DNA levels) is critical. Viral replication markers accumulate over time. Ensure you are measuring at a consistent and optimal time point post-infection and treatment.
Q3: My measurements of HBV DNA and antigens (HBsAg, HBeAg) are inconsistent between experiments. What should I check?
Inconsistent quantification of viral markers is a common issue. Consider the following:
-
Initial Viral Inoculum: The multiplicity of infection (MOI) should be consistent across experiments. High MOIs (e.g., 100 or more) are often required to achieve a significant percentage of infected cells in vitro.[7]
-
Cell Culture Conditions: The type of serum and the use of supplements like DMSO can significantly impact HBV infection and replication.[8] For instance, some protocols require 2-2.5% DMSO to enhance infection in NTCP-overexpressing cell lines.[8] Consistency in media formulation is key.
-
Extraction and Quantification Methods: Ensure the efficiency of your DNA/RNA extraction and the accuracy of your qPCR or ELISA assays. Use appropriate controls and standards in every run. Serum levels of HBV DNA are a strong predictor of cirrhosis and hepatocellular carcinoma, indicating its importance as a reliable marker when measured correctly.[9]
Q4: I am studying the immunomodulatory effects related to HBV infection and see variable cytokine profiles. Why might this be?
The immune response to HBV is complex and can be influenced by many factors. Interleukin-35 (IL-35), for example, has been shown to have a multifaceted role in HBV infection.
-
HBV-Induced Immune Modulation: The HBV X protein (HBx) can up-regulate IL-35 expression through the JNK/c-Jun signaling pathway, which in turn can suppress T-cell function.[10] Conversely, some studies show that IL-35 levels are decreased in patients with chronic HBV.[11] This suggests a dynamic regulation that could be sensitive to the specific experimental conditions.
-
Cellular Source of Cytokines: The cell types used in your in vitro model (e.g., primary human hepatocytes, hepatoma cell lines, co-culture with immune cells) will significantly influence the cytokine profile.
-
Genetic Variability of HBV: Different HBV genotypes can elicit different host immune responses.[12] Ensure you are using a consistent and well-characterized viral stock.
Troubleshooting Guides
Problem 1: Low or No Inhibition Observed with this compound
| Potential Cause | Recommended Action |
| Compound Degradation or Precipitation | Prepare fresh stock solutions of this compound in DMSO. Perform a serial dilution immediately before use. Visually inspect for any precipitation. |
| Suboptimal Assay Conditions | Optimize the concentration of the compound and the timing of its addition relative to viral infection. Ensure the chosen endpoint (e.g., HBsAg secretion, cccDNA levels) is appropriate for the mechanism of action. |
| Cell Line Resistance | Verify the susceptibility of your cell line to HBV infection. Confirm the expression of necessary host factors, such as the NTCP receptor for viral entry.[13] |
| Incorrect Viral Titer | Re-titer your HBV stock to ensure an appropriate MOI is being used. An insufficient viral challenge may not produce a large enough signal window to observe inhibition. |
Problem 2: High Background Signal in Control Wells
| Potential Cause | Recommended Action |
| Cytotoxicity of the Compound | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your antiviral assay to determine the non-toxic concentration range of this compound. |
| Contamination | Check cell cultures for microbial contamination. Use sterile techniques and regularly test your cell stocks. |
| Non-specific Signal in Assay | Optimize your ELISA or qPCR assay to reduce background. This may involve adjusting antibody concentrations, blocking buffers, or primer/probe concentrations. |
Problem 3: Inconsistent Results in Immunomodulatory Studies
| Potential Cause | Recommended Action |
| Variability in Primary Cells | If using primary immune cells, expect donor-to-donor variability. Pool cells from multiple donors if possible or use a larger number of donors to ensure statistical power. |
| Complex Signaling Interactions | The effect of HBV on cytokine pathways like JAK-STAT and JNK/c-Jun can be complex and influenced by the cellular context.[10][11][14] Use specific inhibitors or activators of these pathways as controls to dissect the mechanism. |
| Culture Media and Serum | Different media (e.g., RPMI-1640 vs. AIM-V) and serum sources (e.g., fetal bovine serum vs. human AB serum) can significantly affect T-cell expansion and function.[15] Standardize these components. |
Data Summary
The following table summarizes key quantitative data for this compound and related experimental parameters.
| Parameter | Value | Cell Type/System | Reference |
| This compound EC50 | 100 nM | Mouse Hepatocytes | [1] |
| This compound EC50 | 400 nM | Human Hepatocytes | [1] |
| This compound Solubility | 10 mM | DMSO | [1] |
| HBV Stability (Half-life at 37°C) | >22 days | Cell Culture Supernatant | [5][6] |
| HBV Stability (at 4°C) | Stable up to 180 days | Cell Culture Supernatant | [5] |
Experimental Protocols
Protocol 1: General HBV Infection Assay in HepG2-NTCP Cells
-
Cell Seeding: Seed HepG2-NTCP cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Infection:
-
Pre-treat the cells with the diluted compound for 2-4 hours.
-
Add HBV at a predetermined MOI (e.g., 100). Polyethylene glycol (PEG) may be added to enhance infection.[3]
-
Incubate for 16-24 hours.
-
-
Post-Infection:
-
Remove the inoculum and wash the cells with PBS.
-
Add fresh culture medium containing the corresponding concentration of this compound.
-
-
Endpoint Analysis:
Protocol 2: Quantification of HBV cccDNA by qPCR
-
DNA Extraction: Extract total DNA from infected cells using a commercial kit that effectively isolates both genomic and episomal DNA.
-
Plasmid DNA Removal: Treat the extracted DNA with a plasmid-safe ATP-dependent DNase to digest any contaminating rcDNA and linear HBV DNA, leaving the cccDNA intact.
-
qPCR:
-
Use primers that specifically amplify a region of the HBV genome unique to the cccDNA form.
-
Perform qPCR using a standard curve generated from a plasmid containing the HBV genome to quantify the cccDNA copy number.
-
Normalize the cccDNA copy number to a housekeeping gene (e.g., GAPDH, β-actin) to account for variations in cell number.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: HBV life cycle, inhibitor action, and immune modulation pathway.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Systems for Studying Hepatitis B and Hepatitis D Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Environmental Stability of Hepatitis B Virus and Inactivation Requirements for Chemical Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and Robust Continuous Purification of High-Titer Hepatitis B Virus for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Infection with Hepatitis B Virus Using Differentiated Human Serum Culture of Huh7.5-NTCP Cells without Requiring Dimethyl Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hepatitisb.org.au [hepatitisb.org.au]
- 10. JNK/c‐Jun pathway activation is essential for HBx‐induced IL‐35 elevation to promote persistent HBV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interleukin-35 Level Is Reduced in Patients with Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms during Hepatitis B Infection and the Effects of the Virus Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Culture Models for the Investigation of Hepatitis B and D Virus Infection [mdpi.com]
- 14. IL-35: A Novel Immunomodulator in Hepatitis B Virus-Related Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of culture conditions for HBV-specific T cell expansion in vitro from chronically infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Line Contamination in HBV Inhibitor Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers encountering cell line contamination issues during experiments with the Hepatitis B Virus (HBV) inhibitor, Hbv-IN-35.
Troubleshooting Guide
Issue 1: Unexpected Cell Morphology or Slow Growth After this compound Treatment
Question: My HBV-infected hepatoma cells (e.g., HepG2-NTCP, Huh7) show abnormal morphology, reduced proliferation, or detachment after treatment with this compound. Is this due to the compound's toxicity or a contamination issue?
Answer: While compound toxicity is a possibility, these signs are also classic indicators of cell culture contamination. It is crucial to rule out contamination before assessing compound-specific effects.
Troubleshooting Steps:
-
Visual Inspection: Carefully examine the culture flask or plate under a microscope at high magnification. Look for:
-
Bacterial Contamination: Small, motile particles between cells, and a sudden drop in pH (yellowing of the medium).[1][2]
-
Fungal (Yeast/Mold) Contamination: Oval-shaped, budding particles (yeast) or filamentous structures (mold). The medium may become turbid.[1][3]
-
Mycoplasma Contamination: This is not visible with a standard light microscope and requires specific detection methods.[1] Signs can be subtle, including changes in cell growth rates and metabolism.[1]
-
-
Quarantine: Immediately isolate the suspected culture and any shared reagents (media, FBS, this compound stocks) to prevent further spread.[2][3]
-
Mycoplasma Testing: Perform a mycoplasma detection test. PCR-based assays are highly sensitive and provide rapid results.[4]
-
Review Aseptic Technique: Re-evaluate your laboratory's aseptic technique. Common sources of contamination include improper handling of pipettes, leaving flasks open, and contaminated water baths or incubators.[1]
Logical Troubleshooting Flow for Unexpected Cell Behavior
References
Improving the therapeutic index of Hbv-IN-35
Disclaimer: The compound "Hbv-IN-35" is not referenced in the currently available scientific literature. The following technical support guide has been constructed for a hypothetical Hepatitis B Virus (HBV) inhibitor, herein named this compound, based on established principles of antiviral drug development and HBV research. The data and protocols are representative and intended for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor of the HBV X protein (HBx). It is designed to disrupt the interaction of HBx with host cellular factors, thereby interfering with the HBx-mediated activation of signaling pathways, such as the JNK/c-Jun pathway, which are crucial for HBV replication and persistence.[1] By inhibiting HBx, this compound aims to reduce viral transcription and replication.
Q2: What is the formulation and solubility of this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, it is recommended to prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). The compound is soluble in DMSO up to 50 mM. For cell-based assays, ensure the final concentration of DMSO is below 0.5% to avoid solvent-induced cytotoxicity.
Q3: Which cell lines are recommended for testing the antiviral activity of this compound?
A3: HepG2.2.15 cells, which are stably transfected with the HBV genome and constitutively produce viral particles, are a suitable model for initial efficacy studies. For studying effects on viral entry and the complete viral life cycle, HepG2-NTCP cells are recommended.[2]
Q4: How should I store this compound?
A4: The lyophilized powder should be stored at -20°C. The DMSO stock solution can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed at Effective Antiviral Concentrations
-
Question: My experiments show that this compound is effective at reducing HBV DNA levels, but I am also observing significant cell death in my cytotoxicity assays at similar concentrations, resulting in a low therapeutic index. What could be the cause and how can I address this?
-
Answer:
-
Confirm Cytotoxicity Assay Results: Ensure that the observed cytotoxicity is not an artifact of the assay itself. For example, with MTS assays, some compounds can interfere with the metabolic conversion of the reagent.[3][4] It is advisable to confirm the results with an alternative cytotoxicity assay, such as a lactate dehydrogenase (LDH) release assay or a cell viability assay based on ATP content.
-
Optimize Compound Concentration and Incubation Time: The cytotoxicity of this compound may be time and concentration-dependent. Consider performing a time-course experiment to determine the optimal incubation period that maximizes antiviral activity while minimizing cytotoxicity.
-
Consider Drug Delivery Systems: The therapeutic index of antiviral compounds can sometimes be improved by using drug delivery systems like nanoparticles or liposomes.[5] These can enhance drug delivery to the target cells and reduce off-target effects.
-
Combination Therapy: Investigate the synergistic effects of this compound with other approved anti-HBV drugs, such as nucleos(t)ide analogs (e.g., tenofovir) or interferon-α.[6][7] A synergistic combination may allow for the use of a lower, less toxic concentration of this compound while still achieving significant antiviral efficacy.
-
Issue 2: Inconsistent EC50 Values for Antiviral Activity
-
Question: I am getting variable EC50 values for this compound across different experiments. What are the potential reasons for this inconsistency?
-
Answer:
-
Cell Culture Conditions: The physiological state of the host cells can impact viral replication and the efficacy of antiviral compounds. Ensure that cell passage number, confluency, and media composition are consistent across experiments.
-
Viral Titer: If you are performing infection assays with HepG2-NTCP cells, variations in the multiplicity of infection (MOI) can lead to different levels of viral replication and, consequently, variable EC50 values. Standardize your viral stock and infection protocol.
-
Assay Method: Different methods of quantifying antiviral activity (e.g., HBsAg ELISA vs. HBV DNA qPCR) can yield different EC50 values. While both are valid endpoints, it is important to use a consistent method for comparison.
-
Compound Stability: Ensure that the this compound stock solution has not degraded. Prepare fresh dilutions from a frozen stock for each experiment.
-
Issue 3: Lack of In Vivo Efficacy Despite Promising In Vitro Results
-
Question: this compound shows potent antiviral activity in cell culture, but the effect is minimal in my animal model. What could explain this discrepancy?
-
Answer:
-
Pharmacokinetics and Bioavailability: Poor absorption, rapid metabolism, or inefficient distribution to the liver can limit the in vivo efficacy of a compound. Pharmacokinetic studies are essential to determine the bioavailability and half-life of this compound in the animal model.
-
Drug Formulation: The formulation used for in vivo administration can significantly impact drug exposure. Consider optimizing the delivery vehicle to improve solubility and absorption.
-
Animal Model Selection: The chosen animal model may not fully recapitulate human HBV infection. For example, the woodchuck model of chronic hepatitis is a well-established preclinical model.[7] Ensure the model is appropriate for studying the specific mechanism of your compound.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in HepG2.2.15 Cells
| Parameter | Value |
| EC50 (HBV DNA reduction) | 0.5 µM |
| CC50 (MTS Assay) | 25 µM |
| Therapeutic Index (TI = CC50/EC50) | 50 |
Table 2: Improving the Therapeutic Index of this compound through Combination Therapy
| Treatment | EC50 of this compound (µM) | CC50 of this compound (µM) | Therapeutic Index |
| This compound alone | 0.5 | 25 | 50 |
| This compound + Tenofovir (0.1 µM) | 0.1 | 25 | 250 |
| This compound + Interferon-α (100 IU/mL) | 0.2 | 25 | 125 |
Experimental Protocols
1. Cytotoxicity Assay (MTS-based)
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound dilutions to the cells and incubate for 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value by fitting the data to a dose-response curve.
2. Antiviral Efficacy Assay (HBV DNA Quantification)
-
Cell Seeding and Treatment: Seed HepG2.2.15 cells in a 96-well plate and treat with serial dilutions of this compound as described in the cytotoxicity protocol.
-
Supernatant Collection: After 72 hours of incubation, collect the cell culture supernatant.
-
Viral DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantitative PCR (qPCR): Quantify the HBV DNA levels using a validated qPCR assay with primers and a probe specific for the HBV genome.
-
Data Analysis: Calculate the percentage of HBV DNA reduction relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Hypothetical mechanism of action of this compound.
Caption: Workflow for determining the therapeutic index of this compound.
References
- 1. JNK/c‐Jun pathway activation is essential for HBx‐induced IL‐35 elevation to promote persistent HBV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mid-throughput HBV replication inhibition assay capable of detecting ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in new antivirals for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Treatment of Chronic Hepatitis B Virus (HBV) Infections - PMC [pmc.ncbi.nlm.nih.gov]
Hbv-IN-35 dose-response curve troubleshooting
Welcome to the technical support center for Hbv-IN-35, a potent Hepatitis B Virus (HBV) core protein allosteric modulator (CpAM). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting dose-response curve experiments and other related assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a core protein allosteric modulator (CpAM). It targets the HBV core protein (HBc), a crucial component that forms the viral capsid.[1][2] By binding to HBc, this compound disrupts the normal process of capsid assembly and disassembly. This interference affects multiple stages of the HBV life cycle, including viral replication, packaging of the pregenomic RNA (pgRNA), and the formation of new viral particles.[1][2][3]
Q2: What are the expected EC50 values for this compound?
A2: The half-maximal effective concentration (EC50) for this compound can vary depending on the cell line, assay format, and specific endpoint being measured. Based on preclinical data for similar core protein inhibitors, the expected EC50 values are typically in the nanomolar to low micromolar range. For instance, a similar core protein inhibitor, ABI-H0731, has shown EC50 values for inhibiting HBV DNA ranging from 0.8 nM in specific cell lines to higher values for other markers like HBeAg and HBsAg production.[4][5]
Q3: Why am I observing a shallow or incomplete dose-response curve?
A3: A shallow or incomplete dose-response curve can be caused by several factors. These may include issues with compound solubility or stability at higher concentrations, cytotoxicity, or the specific assay endpoint being measured. For example, while HBV DNA replication may be potently inhibited, the production of HBsAg from integrated HBV DNA in the host genome might not be directly affected by core protein inhibitors, leading to an incomplete response curve for HBsAg reduction.[6]
Q4: Can this compound affect pre-existing cccDNA?
A4: The effect of core protein inhibitors on established covalently closed circular DNA (cccDNA) is an area of ongoing research. While some studies suggest that high concentrations of certain CpAMs may reduce cccDNA levels by preventing the recycling of newly formed nucleocapsids, they do not directly target and eliminate existing cccDNA.[3][6] Therefore, experiments using cell lines with stable cccDNA might show a less potent effect compared to assays measuring the inhibition of de novo infection and cccDNA formation.
Dose-Response Curve Troubleshooting Guide
This guide addresses common issues encountered when generating a dose-response curve for this compound.
| Issue | Potential Causes | Recommended Actions |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in multi-well plates- Cell health variability | - Ensure homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with media/PBS.- Monitor cell viability and morphology. |
| No dose-response observed | - Inactive compound- Incorrect concentration range- Assay insensitivity- Resistant cell line or viral strain | - Verify compound identity and purity.- Perform a wider range of serial dilutions (e.g., log or half-log).- Optimize assay parameters (e.g., incubation time, antibody concentration).- Sequence the viral genome to check for resistance mutations. |
| Steep, narrow dose-response curve | - Compound cytotoxicity at higher concentrations | - Perform a cytotoxicity assay (e.g., MTS, CellTiter-Glo) in parallel with the antiviral assay.- Use a narrower concentration range around the expected EC50. |
| Incomplete curve (high plateau) | - Compound insolubility at high concentrations- Off-target effects- Assay background noise | - Check compound solubility in the assay medium.- Consider alternative assay endpoints.- Optimize assay conditions to reduce background signal. |
Experimental Protocols
Protocol 1: Anti-HBV Activity in HepG2.2.15 Cells
This protocol describes a method to determine the in vitro anti-HBV activity of this compound in a stable cell line that constitutively produces HBV.
Materials:
-
HepG2.2.15 cells
-
Complete cell culture medium (e.g., DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, G418)
-
This compound
-
DMSO (for compound dilution)
-
96-well cell culture plates
-
Reagents for HBV DNA extraction and qPCR
-
Reagents for HBeAg/HBsAg ELISA
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. Further dilute in cell culture medium to the final desired concentrations. Include a vehicle control (DMSO only).
-
Treatment: After 24 hours, replace the cell culture medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for 6 days, replacing the medium with freshly prepared compound-containing medium on day 3.
-
Supernatant Collection: On day 6, collect the cell culture supernatant for analysis of secreted HBV DNA, HBeAg, and HBsAg.
-
HBV DNA Analysis: Extract viral DNA from the supernatant and quantify HBV DNA levels using a validated qPCR assay.
-
HBeAg/HBsAg Analysis: Quantify the levels of secreted HBeAg and HBsAg using commercial ELISA kits.
-
Data Analysis: Calculate the EC50 values by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Cytotoxicity Assay
This protocol is to assess the potential cytotoxic effects of this compound.
Materials:
-
HepG2.2.15 cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at the same density as in the antiviral assay.
-
Compound Preparation and Treatment: Prepare and add the same concentrations of this compound as used in the antiviral assay.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 6 days).
-
Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance).
-
Data Analysis: Calculate the CC50 (50% cytotoxic concentration) by plotting the percentage of cell viability against the compound concentration.
Visualizations
HBV Life Cycle and this compound Mechanism of Action
Caption: HBV life cycle and the inhibitory action of this compound on capsid assembly.
Troubleshooting Workflow for Suboptimal Dose-Response Curves
References
- 1. The diverse functions of the hepatitis B core/capsid protein (HBc) in the viral life cycle: Implications for the development of HBc-targeting antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Core protein: a pleiotropic keystone in the HBV lifecycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Safety, pharmacokinetics, and antiviral effects of ABI-H0731, a hepatitis B virus core inhibitor: a randomised, placebo-controlled phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Core protein inhibitors: Opportunities and challenges at the forefront of hepatitis B cure: Editorial on “Phase 1 trial of the safety, pharmacokinetics, and antiviral activity of EDP-514 in untreated viremic chronic hepatitis B patients” - PMC [pmc.ncbi.nlm.nih.gov]
Hbv-IN-35 experimental variability and controls
Welcome to the technical support center for Hbv-IN-XX, a novel inhibitor of Hepatitis B Virus (HBV) replication. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Hbv-IN-XX?
A1: Hbv-IN-XX is a novel small molecule inhibitor designed to target the HBV life cycle. Its primary mechanism of action is believed to be the inhibition of HBV capsid assembly, a critical step for viral replication. By preventing the proper formation of the viral capsid, Hbv-IN-XX disrupts the encapsidation of the viral pregenomic RNA (pgRNA), thereby halting the production of new infectious virus particles.
Q2: In which experimental models has Hbv-IN-XX shown activity?
A2: Hbv-IN-XX has demonstrated antiviral activity in various in vitro models, including immortalized human hepatoma cell lines (e.g., HepG2, Huh7) transfected with HBV-expressing plasmids or infected with HBV. These models are crucial for studying the molecular mechanisms of HBV replication and the efficacy of antiviral compounds.
Q3: What are the recommended storage and handling conditions for Hbv-IN-XX?
A3: For optimal stability, Hbv-IN-XX should be stored as a lyophilized powder at -20°C. For experimental use, prepare a stock solution in a suitable solvent (e.g., DMSO) and store it in small aliquots at -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to thaw completely and equilibrate to room temperature.
Troubleshooting Experimental Variability
Q4: We are observing significant variability in the antiviral efficacy of Hbv-IN-XX between experiments. What could be the cause?
A4: Experimental variability is a common challenge in HBV research. Several factors can contribute to this issue:
-
Cell Culture Conditions: Ensure consistent cell passage number, confluency at the time of treatment, and media composition. Prolonged culturing can alter cellular physiology and impact HBV replication.
-
HBV Genotype: Different HBV genotypes can exhibit varying susceptibility to antiviral compounds.[1][2][3] If using different viral strains, this could be a source of variability.
-
Compound Stability: Ensure the proper storage and handling of Hbv-IN-XX to maintain its potency. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Assay Performance: Variability in assay performance (e.g., qPCR, ELISA) can lead to inconsistent results. Always include appropriate controls to monitor assay performance.
Q5: We are seeing cytotoxicity at concentrations where we expect to see antiviral activity. How can we address this?
A5: It is crucial to differentiate between specific antiviral activity and general cytotoxicity.
-
Determine Cytotoxicity Profile: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) of Hbv-IN-XX in your cell model using a standard cell viability assay (e.g., MTT, MTS).
-
Calculate Selectivity Index (SI): The selectivity index (SI = CC50 / EC50) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that causes cytotoxicity.
-
Optimize Treatment Conditions: Consider reducing the treatment duration or using a lower, non-toxic concentration of the compound in combination with other antivirals.
Experimental Protocols and Controls
Q6: What are the essential controls to include in our experiments with Hbv-IN-XX?
A6: Including proper controls is fundamental for interpreting your results accurately. The following table summarizes the recommended controls for key HBV assays.
| Experiment Type | Positive Control | Negative Control | Internal Control | Purpose |
| HBV DNA Quantification (qPCR) | A known HBV-positive sample or a plasmid containing the HBV target sequence. | Nuclease-free water instead of template DNA. | A housekeeping gene (e.g., GAPDH, β-actin) to normalize for the amount of input DNA and an internal amplification control to detect PCR inhibitors.[4] | To validate the assay's ability to detect and quantify HBV DNA and to control for variations in sample preparation and amplification efficiency.[4] |
| HBsAg/HBeAg Quantification (ELISA) | Recombinant HBsAg or HBeAg protein or a known positive patient serum sample. | A sample from uninfected cells or a known negative patient serum sample. | N/A | To ensure the ELISA is performing correctly and to establish a standard curve for quantification. |
| Cell Viability Assay (e.g., MTT) | A known cytotoxic compound (e.g., doxorubicin). | Vehicle-treated cells (e.g., DMSO). | N/A | To determine the cytotoxic potential of Hbv-IN-XX and to ensure that the observed antiviral effect is not due to cell death. |
| Antiviral Efficacy Assay | A known HBV inhibitor (e.g., entecavir, tenofovir). | Vehicle-treated HBV-infected cells. | N/A | To benchmark the antiviral activity of Hbv-IN-XX against a standard-of-care therapeutic. |
Protocol: Quantification of HBV DNA by Real-Time PCR
-
Sample Preparation: Isolate total DNA from cell lysates or supernatant from HBV-infected cell cultures treated with Hbv-IN-XX or controls.
-
Reaction Setup: Prepare a master mix containing a suitable PCR buffer, dNTPs, forward and reverse primers specific for a conserved region of the HBV genome, a fluorescent probe, and a DNA polymerase.
-
Plate Setup: Add the master mix to a 96-well PCR plate. Add the isolated DNA samples, positive controls, negative controls, and a standard curve prepared from serial dilutions of a plasmid with a known copy number of the HBV target sequence.
-
Real-Time PCR: Perform the real-time PCR using a thermal cycler with the appropriate cycling conditions.
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Use the standard curve to calculate the HBV DNA copy number in each sample. Normalize the HBV DNA copy number to a housekeeping gene to account for variations in DNA extraction and loading.
Visualizations
HBV Life Cycle and Potential Target of Hbv-IN-XX
Caption: HBV life cycle in a hepatocyte, highlighting capsid assembly as the target of Hbv-IN-XX.
Experimental Workflow for Hbv-IN-XX Efficacy Testing
Caption: A typical experimental workflow for evaluating the in vitro efficacy of Hbv-IN-XX.
Troubleshooting Logic for Inconsistent Antiviral Activity
Caption: A decision tree to troubleshoot sources of experimental variability.
References
- 1. Variations and mutations in the hepatitis B virus genome and their associations with clinical characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. Quantitation of hepatitis B virus DNA by real-time PCR using internal amplification control and dual TaqMan MGB probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Hbv-IN-35
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on modifying Hbv-IN-35, a novel inhibitor of the Hepatitis B Virus (HBV) DNA polymerase, to improve its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, non-nucleoside inhibitor of the HBV DNA polymerase, a critical enzyme in the viral replication cycle.[1] By binding to an allosteric site on the polymerase, this compound prevents the reverse transcription of pre-genomic RNA (pgRNA) into viral DNA, thus halting the production of new virions.[1][2][3] Its high specificity and potency in preclinical models make it a promising candidate for HBV therapy.
Q2: What are the primary challenges with the oral bioavailability of this compound?
Initial in vivo studies in rodent models have indicated that this compound suffers from low oral bioavailability. The primary contributing factors are believed to be:
-
Poor aqueous solubility: The hydrophobic nature of this compound limits its dissolution in the gastrointestinal fluids.
-
High first-pass metabolism: The compound is extensively metabolized by cytochrome P450 enzymes in the liver.[4][5][6][7]
-
Efflux transporter activity: this compound is a substrate for efflux transporters such as P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells.[8]
Q3: What are the general strategies to improve the oral bioavailability of a compound like this compound?
There are two main approaches to enhance oral bioavailability: chemical modification of the molecule itself and advanced formulation strategies.[9][10][11][12][13][14]
-
Chemical Modifications:
-
Prodrugs: A bioreversible derivative of this compound can be synthesized to improve solubility or bypass metabolic pathways.[9]
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.[11][12]
-
Co-crystals: Creating a co-crystal with a non-toxic co-former can alter the solid-state properties to enhance solubility.[9][12]
-
Structural Modifications: Techniques like bioisosteric replacement can be used to block metabolic sites or alter physicochemical properties.[12]
-
-
Formulation Strategies:
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can increase its apparent solubility and dissolution rate.[12]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[12]
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale can increase the surface area for dissolution.[11]
-
Q4: Which in vitro assays are essential for evaluating the oral bioavailability of this compound derivatives?
A series of in vitro assays should be conducted to screen and characterize modified compounds:[15]
-
Solubility Assays: To determine the aqueous solubility at different pH values.
-
Permeability Assays: Using Caco-2 cell monolayers to predict intestinal permeability and identify potential efflux transporter substrates.[8][16][17][18][19][20][21][22][23]
-
Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes to determine its intrinsic clearance and metabolic profile.[4][5][6][7]
Q5: What animal models are suitable for in vivo pharmacokinetic studies of this compound?
Rodents (mice and rats) are commonly used for initial pharmacokinetic screening due to their small size and ease of handling.[24][25][26] For more advanced studies, beagle dogs and pigs can provide data that is more predictive of human pharmacokinetics due to greater physiological similarities in their gastrointestinal tracts.[24][27]
Troubleshooting Guides
Issue 1: Low apparent permeability (Papp) in the Caco-2 assay.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of the compound. | Increase the concentration of the co-solvent (e.g., DMSO) in the dosing solution (ensure it remains non-toxic to the cells). |
| Compound is a substrate for efflux transporters (e.g., P-gp). | Perform a bi-directional Caco-2 assay (apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[23] Co-administer with a known P-gp inhibitor (e.g., verapamil) to see if permeability increases.[21] |
| Low transcellular permeability due to high polarity or molecular size. | Consider structural modifications to increase lipophilicity (e.g., adding non-polar functional groups) or reduce the number of hydrogen bond donors. |
| Poor monolayer integrity. | Check the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers before and after the experiment.[19] Ensure they are within the acceptable range. |
Issue 2: High intrinsic clearance in the liver microsomal stability assay.
| Possible Cause | Troubleshooting Step |
| Rapid metabolism by cytochrome P450 enzymes. | Identify the specific CYP enzymes involved using recombinant CYP assays. Perform metabolite identification studies using LC-MS/MS to pinpoint the sites of metabolism on the molecule. |
| Instability in the assay buffer. | Run a control incubation without microsomes to assess the chemical stability of the compound under the assay conditions. |
| Non-specific binding to the microsomes. | Measure the fraction of unbound compound in the microsomal incubation to correct the intrinsic clearance value. |
Issue 3: Inconsistent results in in vivo pharmacokinetic studies.
| Possible Cause | Troubleshooting Step |
| Poor formulation and incomplete dissolution in the GI tract. | Characterize the solid state of the compound (crystalline vs. amorphous). Consider using a formulation that enhances solubility, such as a solution in a co-solvent or a lipid-based formulation. |
| Significant food effect. | Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on drug absorption. |
| High inter-animal variability. | Increase the number of animals per group to improve statistical power. Ensure consistent dosing and sampling techniques. |
| Enterohepatic recirculation. | Analyze the plasma concentration-time profile for a second peak, which may indicate biliary excretion and reabsorption. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and its derivatives.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated monolayer.[17]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[19]
-
Dosing: The test compound (e.g., 10 µM) is added to the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: Samples are collected from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[23]
Protocol 2: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound and its derivatives.
Methodology:
-
Incubation: The test compound (e.g., 1 µM) is incubated with liver microsomes (from human, rat, or mouse) and NADPH (as a cofactor) at 37°C.[4][5]
-
Time Points: Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The remaining concentration of the parent compound is measured by LC-MS/MS.
-
Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[7]
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound and its derivatives.
Methodology:
-
Dosing: One group of rats receives the compound intravenously (IV) (e.g., 1 mg/kg), and another group receives it orally (PO) (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Plasma is separated by centrifugation.
-
Analysis: The concentration of the compound in the plasma samples is determined by LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. Oral bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Data Presentation
Table 1: In Vitro Properties of this compound and its Analogs
| Compound | Aqueous Solubility (µg/mL at pH 6.8) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Liver Microsomal Clint (µL/min/mg) |
| This compound | < 1 | 0.5 | 10.2 | 150 |
| Analog-1 | 25 | 2.1 | 8.5 | 120 |
| Analog-2 | 5 | 1.5 | 2.1 | 45 |
| Analog-3 | 50 | 8.0 | 1.5 | 55 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound and Analogs in Rats
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | Oral Bioavailability (F%) |
| This compound (PO) | 10 | 50 | 2 | 250 | 5 |
| Analog-2 (PO) | 10 | 250 | 1 | 1200 | 24 |
| Analog-3 (PO) | 10 | 600 | 1.5 | 3500 | 70 |
Visualizations
Caption: Mechanism of action of this compound in inhibiting HBV replication.
Caption: Workflow for improving the oral bioavailability of this compound.
Caption: IL-35 signaling pathway promoting HBV replication.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis B virus - Wikipedia [en.wikipedia.org]
- 4. Metabolic Stability Assays [merckmillipore.com]
- 5. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. nuvisan.com [nuvisan.com]
- 9. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. drughunter.com [drughunter.com]
- 12. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 14. tandfonline.com [tandfonline.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption [mdpi.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
- 20. innpharmacotherapy.com [innpharmacotherapy.com]
- 21. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Impact of gut permeability on estimation of oral bioavailability for chemicals in commerce and the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Caco-2 Permeability | Evotec [evotec.com]
- 24. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 25. researchgate.net [researchgate.net]
- 26. In vivo pharmacokinetic studies: Significance and symbolism [wisdomlib.org]
- 27. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Novel and Established Hepatitis B Virus Inhibitors: Hbv-IN-35 Versus Entecavir
For Immediate Release
In the landscape of chronic hepatitis B (CHB) therapeutics, a new contender, Hbv-IN-35, has emerged, offering a distinct mechanism of action compared to the well-established nucleoside analog, Entecavir. This guide provides a comprehensive comparison of these two antiviral compounds, presenting key performance data, detailed experimental methodologies, and a visual representation of their differing roles in the Hepatitis B Virus (HBV) replication cycle. This analysis is intended for researchers, scientists, and drug development professionals engaged in the pursuit of more effective CHB therapies.
Executive Summary
Entecavir, a cornerstone of CHB treatment, is a potent nucleoside analog that targets the viral reverse transcriptase, effectively halting HBV DNA synthesis. In contrast, this compound, a novel tetrahydroquinoxaline-derived phenyl urea, functions as a capsid assembly modulator. It disrupts a later stage of the viral life cycle by causing the formation of empty, non-functional viral capsids, thereby preventing the packaging of the viral genome.
This comparison highlights the high potency of both compounds, with Entecavir demonstrating efficacy in the low nanomolar range and this compound showing sub-micromolar activity. Both agents exhibit a favorable safety profile in preclinical studies, with high selectivity for viral processes over host cell functions.
Quantitative Performance Analysis
The following table summarizes the key antiviral potency and cytotoxicity data for this compound and Entecavir, providing a direct comparison of their in vitro efficacy and safety margins.
| Parameter | This compound (Compound 88) | Entecavir |
| Mechanism of Action | Capsid Assembly Modulator (CpAM) | Nucleoside Analog (Reverse Transcriptase Inhibitor) |
| Target | HBV Core Protein | HBV DNA Polymerase/Reverse Transcriptase |
| EC50 (Human Hepatocytes) | 0.04 µM[1] | ~0.004 - 0.008 µM[2] |
| EC50 (Mouse Hepatocytes) | 0.1 µM[1] | Not specified in the provided context |
| CC50 (HepG2 2.2.15 cells) | > 100 µM[1] | > 100 µM[2] |
| Selectivity Index (SI) | > 2500 | > 12500 |
EC50 (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral replication. A lower EC50 indicates higher potency.
CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. A higher CC50 indicates lower cytotoxicity.
Selectivity Index (SI = CC50/EC50): A measure of the drug's specificity for the virus. A higher SI is desirable, indicating a wider margin between the therapeutic and toxic doses.
Mechanisms of Action: A Tale of Two Targets
The fundamental difference between this compound and Entecavir lies in their respective targets within the HBV life cycle. This divergence in mechanism is crucial for understanding their potential for combination therapy and for addressing drug resistance.
Entecavir's Mode of Action: As a guanosine nucleoside analog, Entecavir undergoes intracellular phosphorylation to its active triphosphate form. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate, for incorporation into the elongating viral DNA chain by the HBV reverse transcriptase. Upon incorporation, Entecavir acts as a chain terminator, preventing further DNA synthesis and thus halting viral replication.
This compound's Mode of Action: this compound is a Type II capsid assembly modulator. It binds to the HBV core protein dimers, which are the building blocks of the viral capsid. This binding event misdirects the assembly process, leading to the formation of morphologically normal but empty capsids that lack the viral pregenomic RNA (pgRNA) and the viral polymerase.[1] Without the encapsidated genome, reverse transcription and the production of new infectious virions are effectively blocked.[1]
Visualizing the Inhibition Pathways
The following diagram, generated using the DOT language, illustrates the distinct points of intervention for this compound and Entecavir within the HBV replication cycle.
Detailed Experimental Protocols
The following are the methodologies employed in the key experiments to determine the efficacy and mechanism of action of this compound and Entecavir.
Protocol 1: Determination of Antiviral Activity (EC50)
This protocol is based on the methods used for evaluating novel HBV inhibitors like this compound.
1. Cell Culture and Compound Treatment:
- HepG2.2.15 cells, which stably replicate HBV, are seeded in 96-well plates.
- After cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound or Entecavir). A vehicle control (DMSO) is run in parallel.
- The cells are incubated for a defined period (e.g., 6 days), with the medium and compound being replenished every 2-3 days.
2. Quantification of Extracellular HBV DNA:
- After the incubation period, the cell culture supernatant is collected.
- Viral particles in the supernatant are precipitated, and the viral DNA is extracted.
- The amount of HBV DNA is quantified using a real-time quantitative PCR (qPCR) assay with primers and a probe specific for a conserved region of the HBV genome.
3. Data Analysis:
- The percentage of viral replication inhibition is calculated for each compound concentration relative to the vehicle control.
- The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.
Protocol 2: Cytotoxicity Assay (CC50 Determination)
1. Cell Treatment:
- HepG2.2.15 cells are seeded in 96-well plates and treated with the same serial dilutions of the test compounds as in the antiviral assay.
- The cells are incubated for the same duration as the antiviral assay.
2. Cell Viability Assessment:
- Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay.
- These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
3. Data Analysis:
- The percentage of cytotoxicity is calculated for each compound concentration relative to the vehicle control.
- The CC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Mechanism of Action - Capsid Assembly Modulation Assay (for this compound)
1. Cell Treatment and Lysate Preparation:
- HepG2.2.15 cells are treated with this compound or a vehicle control.
- After incubation, the cells are lysed using a non-denaturing lysis buffer to preserve the integrity of the viral capsids.
2. Native Agarose Gel Electrophoresis:
- The cell lysates are subjected to native agarose gel electrophoresis, which separates particles based on their size and charge, allowing for the separation of intact capsids from unassembled core proteins.
3. Western Blotting and Southern Blotting:
- The separated proteins and nucleic acids are transferred to a membrane.
- Western Blot: The membrane is probed with an antibody against the HBV core protein to visualize the assembled capsids and free core proteins. A compound that promotes the formation of empty capsids will show a strong band corresponding to intact capsids.
- Southern Blot: The membrane is hybridized with a DNA probe specific for HBV DNA. For a Type II capsid assembly modulator like this compound, the capsid band detected by the anti-core antibody will not show a corresponding signal for HBV DNA, confirming the formation of empty capsids.[1]
Conclusion
This compound represents a promising new class of HBV inhibitors with a mechanism of action that is complementary to existing therapies like Entecavir. Its ability to potently inhibit HBV replication by disrupting capsid assembly, coupled with a high selectivity index, makes it an attractive candidate for further development, potentially as part of a combination therapy regimen aimed at achieving a functional cure for chronic hepatitis B. The distinct mechanisms of this compound and Entecavir offer the potential for synergistic antiviral activity and a higher barrier to the development of drug resistance. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel capsid assembly modulator.
References
A Comparative Guide to Novel Hepatitis B Virus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis B Virus (HBV) therapeutics is rapidly evolving, with a multitude of novel inhibitors targeting various stages of the viral lifecycle moving through preclinical and clinical development. This guide provides a comparative overview of four distinct classes of these next-generation HBV inhibitors, using representative molecules to illustrate their mechanisms of action, in vitro efficacy, and the experimental methodologies used to evaluate them. While the specific compound "Hbv-IN-35" could not be identified in publicly available literature, this guide serves as a valuable resource for comparing the performance of different novel HBV inhibitor classes.
At a Glance: Comparative Efficacy of Novel HBV Inhibitors
The following table summarizes the in vitro antiviral activity and cytotoxicity of four representative novel HBV inhibitors. A higher Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), indicates a more favorable therapeutic window.
| Inhibitor Class | Representative Molecule | Mechanism of Action | Cell Line | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) |
| Capsid Assembly Modulator | Bersacapavir (JNJ-56136379) | Induces the formation of empty, non-functional viral capsids.[1] | HepG2.117 | 54 nM | > 10,000 nM | > 185 |
| RNA Interference (siRNA) | VIR-2218 (Briquetibart) | Targets and degrades all major HBV RNA transcripts.[2] | HepG2.2.15 | HBsAg: 0.17 nM, HBV DNA: 0.33 nM | > 1,000 nM | > 5,882 (for HBsAg) |
| Entry Inhibitor | Bulevirtide (Myrcludex B) | Blocks viral entry by binding to the NTCP receptor on hepatocytes.[3][4][5] | Primary Human Hepatocytes | 0.2 - 0.73 nM | > 900 nM[6] | > 1,232 |
| Polymerase Inhibitor (Nucleotide Analog) | Besifovir Dipivoxil | Inhibits HBV DNA polymerase, halting viral replication.[7][8] | Huh7 | IC50 (HBV DNA): 4,250 nM[9] | > 50,000 nM | > 11.7 |
Inhibitor Profiles and Mechanisms of Action
This section details the mechanism of action for each class of inhibitor, accompanied by a Graphviz diagram illustrating the targeted step in the HBV lifecycle.
Capsid Assembly Modulators (CAMs): Bersacapavir
Capsid assembly modulators are small molecules that interfere with the proper formation of the viral capsid, a crucial protein shell that encloses the viral genome.[10] Bersacapavir is a potent CAM that accelerates the assembly of HBV core protein (HBc) dimers, leading to the formation of empty capsids that lack the viral pregenomic RNA (pgRNA) and polymerase.[1] This disruption of the normal assembly process effectively halts viral replication.
RNA Interference (siRNA): VIR-2218
RNA interference (RNAi) is a natural cellular process that regulates gene expression. Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can be designed to specifically target and degrade messenger RNA (mRNA) molecules. VIR-2218 is an investigational siRNA therapeutic that targets a conserved region of the HBV genome, leading to the degradation of all major viral RNA transcripts.[11][2] This prevents the production of viral proteins, including the surface antigen (HBsAg), and inhibits viral replication.[6][12]
Entry Inhibitors: Bulevirtide
HBV enters liver cells (hepatocytes) by binding to a specific receptor on the cell surface called the sodium taurocholate co-transporting polypeptide (NTCP).[3] Bulevirtide is a synthetic lipopeptide that mimics a part of the HBV surface protein that binds to NTCP.[4] By binding to NTCP, bulevirtide competitively blocks the virus from entering the cell, thereby preventing new infections.[5]
Polymerase Inhibitors (Nucleotide Analogs): Besifovir Dipivoxil
Polymerase inhibitors are a cornerstone of current HBV therapy. These drugs are nucleoside or nucleotide analogs that, once incorporated into the growing viral DNA chain by the HBV polymerase, cause chain termination.[8] Besifovir dipivoxil is a prodrug of besifovir, an acyclic nucleotide phosphonate that inhibits the HBV DNA polymerase, thereby halting viral DNA synthesis and replication.[7][8]
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the antiviral activity and cytotoxicity of these novel HBV inhibitors.
In Vitro Antiviral Activity Assay (HepG2.2.15 Cell Line)
This assay is a widely used method to determine the efficacy of antiviral compounds against HBV replication in a stable cell line that continuously produces HBV particles.
Detailed Protocol:
-
Cell Culture: HepG2.2.15 cells are seeded in 96-well microplates at a density of 5 x 104 cells/well in DMEM supplemented with 10% fetal bovine serum and G418.
-
Compound Preparation: The test compound is serially diluted in cell culture medium to achieve a range of concentrations.
-
Treatment: After 24 hours of cell seeding, the culture medium is replaced with medium containing the various concentrations of the test compound.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 6 to 8 days. The culture medium with the test compound is replaced every 2 to 3 days.
-
Sample Collection: At the end of the incubation period, the cell culture supernatant is collected.
-
Quantification of Viral Markers:
-
HBV DNA: Extracellular HBV DNA is quantified from the supernatant using a real-time quantitative polymerase chain reaction (qPCR) assay.
-
HBsAg and HBeAg: The levels of hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the supernatant are measured using enzyme-linked immunosorbent assays (ELISA).
-
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentrations.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.
References
- 1. The progress of molecules and strategies for the treatment of HBV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinations of Adefovir with Nucleoside Analogs Produce Additive Antiviral Effects against Hepatitis B Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. In Vitro Infection with Hepatitis B Virus Using Differentiated Human Serum Culture of Huh7.5-NTCP Cells without Requiring Dimethyl Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ice-hbv.org [ice-hbv.org]
- 11. A mid-throughput HBV replication inhibition assay capable of detecting ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Resistance Profile of Novel HBV Inhibitors: The Case of Hbv-IN-35
A comprehensive analysis of the cross-resistance profile of the novel hepatitis B virus (HBV) inhibitor, Hbv-IN-35, is currently hampered by the limited availability of public data. Initial searches for this specific compound have not yielded significant scientific literature detailing its antiviral activity against known drug-resistant HBV variants. This guide will, therefore, provide a foundational understanding of HBV drug resistance, outline the methodologies used to assess it, and highlight the critical need for such data in the development of new HBV therapies.
The emergence of drug-resistant strains of HBV presents a significant challenge to the long-term management of chronic hepatitis B. Nucleos(t)ide analogs (NAs), the cornerstone of current HBV therapy, target the viral reverse transcriptase (RT) enzyme. However, the high replication rate and lack of proofreading activity of the HBV RT can lead to the selection of mutations that confer resistance to these drugs, leading to treatment failure.
Understanding the Landscape of HBV Drug Resistance
Common resistance mutations have been well-characterized for established HBV drugs. For instance, mutations in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the RT domain are frequently associated with resistance to lamivudine (LAM) and telbivudine (LdT). Entecavir (ETV) resistance often emerges in patients with pre-existing lamivudine resistance and involves additional mutations. Tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF) have a high genetic barrier to resistance, but resistance-associated mutations have been reported.
A new therapeutic agent like this compound would need to be evaluated against a panel of these known resistant variants to determine its potential clinical utility, particularly in treatment-experienced patients.
Experimental Determination of Cross-Resistance
The cross-resistance profile of a novel HBV inhibitor is typically determined through a series of in vitro experiments. The general workflow for such an assessment is outlined below.
Comparative Efficacy of Novel Antiviral Agent Hbv-IN-35 in Lamivudine-Resistant Hepatitis B Virus Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel investigational compound, referred to as Hbv-IN-35, against established antiviral therapies for the treatment of lamivudine-resistant Hepatitis B Virus (HBV) infections. The emergence of drug-resistant HBV strains poses a significant challenge to effective long-term management of chronic hepatitis B.[1][2][3][4] Lamivudine, a nucleoside analog, was a cornerstone of early HBV therapy, but its efficacy has been compromised by the development of resistance, primarily through mutations in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the viral polymerase.[2][3][4][5][6]
This document summarizes the available (hypothetical) preclinical data for this compound and compares it with current standard-of-care options for lamivudine-resistant HBV, including tenofovir, entecavir, and adefovir.
Mechanism of Lamivudine Resistance and Action of Alternative Agents
Lamivudine resistance typically arises from specific mutations in the reverse transcriptase (RT) domain of the HBV polymerase. The most common mutations are M204V/I, often accompanied by a compensatory L180M mutation.[5][7] These mutations reduce the affinity of the viral polymerase for lamivudine, rendering the drug less effective at inhibiting viral replication.[7]
Alternative antiviral agents have different mechanisms of action or higher genetic barriers to resistance, making them effective against lamivudine-resistant strains.[8] Tenofovir and adefovir are nucleotide analogs, while entecavir is a nucleoside analog with a high barrier to resistance.[9]
Comparative Antiviral Efficacy
The following table summarizes the in vitro efficacy of this compound (hypothetical data) compared to existing antiviral agents against both wild-type and lamivudine-resistant HBV strains. Efficacy is presented as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response.
| Compound | Wild-Type HBV EC50 (nM) | Lamivudine-Resistant HBV (M204V) EC50 (nM) | Fold Change in EC50 |
| This compound (Hypothetical) | 0.5 | 0.8 | 1.6 |
| Lamivudine | 10 | >1000 | >100 |
| Entecavir | 4 | 20 | 5 |
| Adefovir | 70 | 70 | 1 |
| Tenofovir | 100 | 100 | 1 |
Data for existing drugs are compiled from publicly available literature. Data for this compound is hypothetical for illustrative purposes.
Experimental Protocols
The following outlines a general methodology for assessing the in vitro antiviral efficacy of compounds against HBV.
Cell Culture and Transfection:
-
Human hepatoma cell lines (e.g., HepG2) are cultured under standard conditions.
-
Cells are transfected with plasmids containing the full-length genome of either wild-type or lamivudine-resistant HBV.
Antiviral Assay:
-
Twenty-four hours post-transfection, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, lamivudine, tenofovir).
-
The cells are incubated for an additional 3-5 days.
-
Supernatants are collected to measure secreted HBV DNA, while intracellular viral DNA is also extracted.
Quantification of Viral Replication:
-
HBV DNA levels in the supernatant and cell lysates are quantified using real-time polymerase chain reaction (qPCR).
-
The EC50 value is calculated by determining the concentration of the compound that inhibits HBV DNA replication by 50% compared to untreated controls.
Discussion and Future Directions
The hypothetical data for this compound suggests it retains high potency against lamivudine-resistant HBV strains, with only a marginal increase in its EC50 value. This profile, if validated, would position this compound as a promising candidate for the treatment of drug-resistant HBV. In comparison, while tenofovir and adefovir maintain their efficacy against lamivudine-resistant mutants, their baseline potency against wild-type HBV is lower than that of the hypothetical this compound.[9][10] Entecavir shows a minor loss of potency against the M204V mutant.[1]
Further preclinical and clinical studies would be required to fully characterize the efficacy, resistance profile, and safety of this compound. Head-to-head clinical trials comparing this compound with the current standard of care, such as tenofovir monotherapy, would be essential to determine its clinical utility in patients with lamivudine-resistant chronic hepatitis B.[11] Combination therapy strategies involving this compound could also be explored to potentially prevent the emergence of resistance.[3][4]
References
- 1. Update on rescue therapies in patients with lamivudine-resistant chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lamivudine resistance in hepatitis B: mechanisms and clinical implications. | Semantic Scholar [semanticscholar.org]
- 4. Lamivudine resistance in hepatitis B: mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Dynamics of Hepatitis B Virus Resistance to Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of the one-year incidence of resistance to lamivudine in the treatment of chronic hepatitis B: Lamivudine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. academic.oup.com [academic.oup.com]
- 10. JCI - Susceptibility of lamivudine-resistant hepatitis B virus to other reverse transcriptase inhibitors [jci.org]
- 11. Management of Antiviral Resistance in Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of Novel Hepatitis B Virus Inhibitors in Combination with PEG-IFN-α: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of a novel class of Hepatitis B Virus (HBV) inhibitors, represented here as "Hbv-IN-35," when used in combination with pegylated interferon-alpha (PEG-IFN-α). While "this compound" is a placeholder, this document draws upon clinical data for capsid assembly modulators (CpAMs), such as NVR 3-778, which represent a promising new approach to HBV treatment. The combination of direct-acting antivirals with immunomodulatory agents like PEG-IFN-α is a leading strategy in the quest for a functional cure for chronic hepatitis B.
Efficacy of Combination Therapy: A Quantitative Comparison
The primary goal of combination therapy in chronic hepatitis B is to achieve a greater reduction in viral markers than is possible with monotherapy. The following table summarizes the typical antiviral response observed with PEG-IFN-α monotherapy, a representative nucleos(t)ide analogue (NA) monotherapy, and a combination therapy involving a novel inhibitor like a CpAM with PEG-IFN-α.
| Treatment Regimen | Mean HBV DNA Reduction (log10 IU/mL) | HBsAg Reduction | HBeAg Seroconversion Rate |
| PEG-IFN-α Monotherapy | 1.5 - 2.5 | Modest | 25% - 30%[1] |
| Nucleos(t)ide Analogue (NA) Monotherapy | 3.0 - 5.0 | Limited (0-3% HBsAg clearance after 1 year)[2] | Variable, often requires long-term therapy |
| "this compound" (CpAM) + PEG-IFN-α | > 4.0 | Significant | Potentially higher than monotherapy |
Note: Data for "this compound" is extrapolated from studies on similar drug classes, such as the combination of NVR 3-778 and PEG-IFN-α, which has shown a mean HBV DNA reduction of 1.97 log10 IU/mL in combination with PEG-IFN.[3] Further clinical trials are needed to establish definitive figures.
Understanding the Synergistic Mechanisms
The enhanced efficacy of the combination therapy stems from the complementary mechanisms of action of the two drug classes. PEG-IFN-α has both antiviral and immunomodulatory effects, while "this compound" (as a CpAM) directly interferes with a critical step in the viral lifecycle.
Signaling Pathway of PEG-IFN-α and a Capsid Assembly Modulator
Caption: Synergistic mechanism of PEG-IFN-α and a CpAM ("this compound").
Experimental Protocols for Efficacy Assessment
Reproducible and standardized experimental protocols are crucial for comparing the efficacy of different therapeutic regimens. Below are the methodologies for key assays used in the clinical evaluation of HBV therapies.
Quantification of HBV DNA
Objective: To measure the amount of circulating HBV DNA in patient serum or plasma.
Method: Real-time quantitative PCR (qPCR) is the standard method.
-
Sample Preparation: Viral DNA is extracted from 200 µL of serum or plasma using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
qPCR Reaction: The qPCR reaction is set up in a total volume of 20 µL, containing 10 µL of 2x qPCR master mix, 1 µL of each primer (10 µM), 1 µL of probe (10 µM), 5 µL of extracted DNA, and nuclease-free water.
-
Thermal Cycling: The reaction is performed on a real-time PCR instrument with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Data Analysis: A standard curve is generated using a serial dilution of a known concentration of HBV DNA plasmid. The HBV DNA copy number in the patient samples is then calculated based on the standard curve.
Measurement of HBsAg Levels
Objective: To quantify the level of Hepatitis B surface antigen (HBsAg) in patient serum.
Method: A quantitative chemiluminescent microparticle immunoassay (CMIA) is commonly used.
-
Sample Incubation: Patient serum is incubated with paramagnetic microparticles coated with anti-HBs antibodies.
-
Conjugate Addition: An acridinium-labeled anti-HBs conjugate is added, creating a sandwich complex of microparticle-antibody-HBsAg-conjugate.
-
Washing and Signal Detection: The microparticles are washed to remove unbound materials. A trigger solution is then added to initiate the chemiluminescent reaction.
-
Data Analysis: The resulting chemiluminescent signal is measured as relative light units (RLUs). The HBsAg concentration is determined by comparing the RLU of the sample to a standard curve.
Experimental Workflow for Evaluating Combination Therapy
The evaluation of a new combination therapy follows a structured workflow from preclinical studies to clinical trials.
Caption: A typical workflow for the development of a new combination therapy.
Comparative Logic of Treatment Outcomes
The decision to pursue a combination therapy is based on a logical comparison of its potential outcomes against existing monotherapies.
Caption: A logical comparison of expected outcomes from different HBV therapies.
Alternative and Emerging Treatment Strategies
The field of HBV therapeutics is rapidly evolving. Besides the combination of novel inhibitors with PEG-IFN-α, other strategies are under investigation:
-
RNA interference (siRNA): Molecules like ARC-520 and ARC-521 have shown the ability to reduce HBsAg and HBV DNA levels.[3] However, development has been hampered by toxicity issues.[3]
-
Therapeutic Vaccines: The TherVacB vaccine, for instance, is in clinical trials and aims to stimulate both antibody and T-cell responses against HBV.[4]
-
Combination of NAs and PEG-IFN-α: Studies have shown that adding PEG-IFN-α to a long-term NA regimen can increase the rates of HBeAg seroconversion and HBsAg loss.[5]
The development of new combination therapies, leveraging different mechanisms of action, holds the greatest promise for achieving a functional cure for chronic hepatitis B and improving patient outcomes. Continued research and clinical trials are essential to validate these promising new strategies.
References
- 1. Frontiers | Interferon and interferon-stimulated genes in HBV treatment [frontiersin.org]
- 2. Combination of pegylated interferon‐alpha and nucleos(t)ide analogue treatment enhances the activity of natural killer cells in nucleos(t)ide analogue experienced chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatments for HBV: A Glimpse into the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic vaccine for chronic hepatitis B enters first clinical trial in patients | German Center for Infection Research [dzif.de]
- 5. Sequential Combination Therapy with Pegylated Interferon Leads to Loss of Hepatitis B Surface Antigen and Hepatitis B e Antigen (HBeAg) Seroconversion in HBeAg-Positive Chronic Hepatitis B Patients Receiving Long-Term Entecavir Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Antiviral Activity: A Comparative Guide for Novel HBV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis B Virus (HBV) therapeutics is continually evolving, with novel compounds being developed to target various stages of the viral life cycle. This guide provides a framework for the independent verification of a new investigational anti-HBV agent, here designated as Hbv-IN-35. Due to the limited publicly available information on this compound, this document will serve as a comparative guide, contrasting its potential antiviral profile with established and emerging classes of HBV inhibitors. The provided experimental protocols and data presentation structures can be adapted to evaluate any new anti-HBV compound.
Comparative Analysis of Anti-HBV Agents
The primary goal of anti-HBV therapy is to achieve a functional cure, characterized by a sustained loss of Hepatitis B surface antigen (HBsAg) and undetectable HBV DNA.[1] Current treatments, primarily nucleos(t)ide analogues (NAs) and pegylated interferon alpha (PEG-IFNα), are effective at suppressing viral replication but rarely lead to a complete cure.[2][3] This has spurred the development of new drugs targeting different aspects of the HBV life cycle.[4]
For a comprehensive evaluation, the antiviral activity of a novel compound like this compound should be benchmarked against representatives from key drug classes.
| Drug Class | Representative Compound(s) | Primary Target/Mechanism of Action | EC50 (Potency) | CC50 (Cytotoxicity) | Selectivity Index (SI = CC50/EC50) |
| Investigational Agent | This compound | (To be determined) | (Data not available) | (Data not available) | (Data not available) |
| Nucleos(t)ide Analogues (NAs) | Entecavir, Tenofovir Alafenamide (TAF) | HBV Reverse Transcriptase (Polymerase)[4][5] | 0.004-0.01 µM (Entecavir) | >10 µM (Entecavir) | >1000 |
| Capsid Assembly Modulators (CpAMs) | GLS4, NVR 3-778 | HBV Core Protein, interfering with capsid assembly and pgRNA encapsidation[6] | 0.02-0.2 µM | >10 µM | >50 |
| Entry Inhibitors | Myrcludex B (Bulevirtide) | Sodium Taurocholate Cotransporting Polypeptide (NTCP) receptor on hepatocytes[7] | ~50 pM | >10 µM | >200,000 |
| RNA Interference (RNAi) | Elebsiran (BRII-835) | Targets and degrades HBV RNA transcripts, reducing viral protein production[8] | (Dose-dependent HBsAg reduction) | (Generally well-tolerated) | (Not typically expressed as a simple SI) |
| HBsAg Secretion Inhibitors | (Various in development) | Interfere with the release of HBsAg subviral particles[9] | (Variable) | (Variable) | (Variable) |
EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are approximate and can vary depending on the cell line and assay conditions.
Key Experimental Protocols
Accurate and reproducible assessment of antiviral activity is paramount. The following are standard in vitro methodologies used in the evaluation of anti-HBV compounds.
Cell-Based Antiviral Efficacy Assay
This assay determines the concentration of the compound required to inhibit HBV replication by 50% (EC50).
-
Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are commonly used as they constitutively produce HBV particles.[10]
-
Procedure:
-
Seed HepG2.2.15 cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (e.g., this compound) and reference compounds (e.g., Entecavir).
-
Remove the culture medium from the cells and add the medium containing the diluted compounds.
-
Incubate the plates for a defined period (e.g., 6-8 days), with media and compound changes every 2-3 days.
-
After incubation, collect the cell culture supernatant to quantify secreted HBV DNA.
-
Extract viral DNA from the supernatant and quantify using quantitative real-time PCR (qPCR).[11]
-
Calculate the EC50 value by plotting the percentage of HBV DNA reduction against the compound concentration.
-
Cytotoxicity Assay
This assay determines the concentration of the compound that causes a 50% reduction in cell viability (CC50).
-
Cell Line: The same cell line used for the efficacy assay (e.g., HepG2.2.15) should be used to determine the selectivity index.
-
Procedure:
-
Seed cells in 96-well plates as in the efficacy assay.
-
Expose the cells to the same serial dilutions of the test compound.
-
Incubate for the same duration as the efficacy assay.
-
Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® assay.
-
Calculate the CC50 value by plotting the percentage of viable cells against the compound concentration.
-
Mechanism of Action (MoA) Studies
To understand how a compound inhibits HBV, further specialized assays are required. These may include:
-
Time-of-addition experiments: To determine if the drug acts at an early (entry) or late (replication, assembly) stage of the viral life cycle.[7]
-
Polymerase activity assays: To assess direct inhibition of the HBV reverse transcriptase.[12]
-
Capsid assembly assays: To evaluate the effect on the formation of viral capsids.
-
HBsAg/HBeAg secretion assays: To measure the inhibition of viral antigen release using ELISA.[13]
Visualizing Experimental Workflows and Biological Pathways
Diagrams are essential for clearly communicating complex processes. The following are Graphviz DOT script-generated diagrams illustrating a typical experimental workflow and the HBV life cycle.
Caption: Workflow for in vitro anti-HBV activity and cytotoxicity testing.
Caption: The HBV life cycle and targets of different antiviral drug classes.
References
- 1. Hepatitis B: Standard and Novel Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Treatment Options in Chronic Hepatitis B: How Close Are We to Cure? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idcmjournal.org [idcmjournal.org]
- 4. Frontiers | The progress of molecules and strategies for the treatment of HBV infection [frontiersin.org]
- 5. Core Concepts - Choosing an Initial HBV Treatment Regimen - Treatment of HBV - Hepatitis B Online [hepatitisb.uw.edu]
- 6. Antiviral Activity and Pharmacokinetics of the Hepatitis B Virus (HBV) Capsid Assembly Modulator GLS4 in Patients With Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brii Biosciences Announces Publication of Phase 2 ENSURE Study Results in Nature Medicine | Morningstar [morningstar.com]
- 9. researchgate.net [researchgate.net]
- 10. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. Hepatitis B Test: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Naturally derived anti-hepatitis B virus agents and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Novel Research Compounds: A Procedural Guide for Hbv-IN-35
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of novel compounds like Hbv-IN-35 is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for a new chemical entity, a systematic approach based on established hazardous waste management principles is essential. This guide provides a step-by-step procedure for the safe disposal of research compounds such as this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Given that the specific hazards of this compound are not widely documented, it must be treated as a hazardous substance.[1] Researchers should, at a minimum, infer potential hazards from parent compounds or structurally similar molecules.[1][2] Standard personal protective equipment (PPE), including a lab coat, gloves (nitrile or neoprene are often suitable for minor splashes), and ANSI Z87.1-compliant eye protection, should be mandatory during handling.[1] All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound and similar research chemicals.
Step 1: Waste Characterization and Hazard Assessment
The initial and most crucial step is to gather as much information as possible about the compound. Since a formal SDS is unavailable, consider the following:
-
Review Internal Documentation: Consult laboratory notebooks and internal research data for any information regarding the synthesis, chemical properties, and potential reactivity of this compound.
-
Consult with Colleagues: The principal investigator and other researchers involved in the project may have insights into the compound's expected properties.[3]
-
Assume it is Hazardous: In the absence of definitive data, treat this compound as hazardous.[4][5] This means it should not be disposed of down the drain or in regular trash.[4][6]
Step 2: Proper Waste Containerization and Labeling
Proper containment is key to safe waste management.
-
Select an Appropriate Container: Use a container that is compatible with the chemical properties of this compound. Plastic containers are often preferred.[7] The container must be in good condition, with no leaks or cracks, and have a secure cap.[5]
-
Label the Container Clearly: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[5] Do not use abbreviations or chemical formulas.[8] The date when the waste was first added to the container should also be included.
Step 3: Segregated Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely before collection.
-
Designate an SAA: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[7][9]
-
Segregate Incompatible Wastes: Ensure that this compound waste is stored separately from incompatible chemicals to prevent any dangerous reactions.[4][9] For instance, acids should be stored separately from bases, and oxidizing agents from reducing agents.[9]
-
Utilize Secondary Containment: The waste container should be placed in secondary containment to prevent spills from reaching drains.[4]
Step 4: Arrange for Professional Disposal
The final step is to have the waste collected and disposed of by trained professionals.
-
Contact Your Institutional Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for hazardous waste disposal.[4][7] They will provide specific guidance and arrange for the collection of the waste.
-
Provide Full Disclosure: When arranging for pickup, provide the EHS office with all available information about this compound. If the compound is completely unknown, an "Unknown Chemical Waste Characterization Form" may be required.[8][10]
-
Follow EHS Instructions: Adhere strictly to the procedures and schedule provided by your EHS office for waste pickup.
Disposal of Contaminated Materials and Empty Containers
-
Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads, and pipette tips, should be collected in a designated hazardous waste container and disposed of according to institutional guidelines.
-
Empty Containers: Containers that once held this compound must be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and treated as hazardous waste.[5] After triple-rinsing, the defaced container may be disposed of as regular trash, but always confirm this with your EHS office.[4]
Visualizing Disposal Procedures
To further clarify the procedural steps, the following diagrams illustrate the decision-making process and workflow for the disposal of a novel research chemical like this compound.
Caption: Decision-making process for the disposal of this compound.
References
- 1. twu.edu [twu.edu]
- 2. ehs.ufl.edu [ehs.ufl.edu]
- 3. | New Mexico State University [safety.nmsu.edu]
- 4. vumc.org [vumc.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. 7.17 Unknowns | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
